molecular formula C8H4BrNO B113230 3-Bromo-4-formylbenzonitrile CAS No. 89891-69-0

3-Bromo-4-formylbenzonitrile

Cat. No.: B113230
CAS No.: 89891-69-0
M. Wt: 210.03 g/mol
InChI Key: ADHKMYHLJHBOKB-UHFFFAOYSA-N
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Description

3-Bromo-4-formylbenzonitrile (CAS 89891-69-0) is a high-value aromatic building block of significant interest in modern organic synthesis and medicinal chemistry research. Its molecular structure incorporates three distinct functional groups—a bromo substituent, a formyl (aldehyde) group, and a nitrile group—on a benzene ring, creating a versatile and pivotal intermediate for constructing complex molecules . This trifunctional scaffold is designed for sequential and selective chemical transformations. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of new carbon-carbon bonds . The electrophilic formyl group is highly susceptible to nucleophilic attack and can undergo a wide range of reactions, including condensation with amines to form Schiff bases, reduction to alcohols, oxidation to carboxylic acids, and reductive amination to introduce amine functionalities . The electron-withdrawing nitrile group can be further functionalized, for example, through hydrolysis to a carboxylic acid or reduction to an amine, and also influences the electronic properties of the aromatic system . A specific and prominent application of this compound is its use as a key synthetic intermediate in the development of novel beta-secretase (BACE1) inhibitors, which are investigated as potential therapeutic agents for Alzheimer's disease . The compound typically appears as an off-white to light yellow solid and should be stored in a cool, dry place under an inert atmosphere to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHKMYHLJHBOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608253
Record name 3-Bromo-4-formylbenzonitrile
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Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89891-69-0
Record name 3-Bromo-4-formylbenzonitrile
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Record name 3-Bromo-4-formylbenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 89891-69-0 Synonyms: 2-Bromo-4-cyanobenzaldehyde

This technical guide provides a comprehensive overview of 3-Bromo-4-formylbenzonitrile, a versatile trifunctional building block crucial for researchers, scientists, and professionals in drug development and fine chemical synthesis. Its unique arrangement of bromo, formyl (aldehyde), and cyano (nitrile) groups on a benzene ring offers a rich platform for complex molecular architecture.

Physicochemical and Computed Properties

This compound is a solid at room temperature. Its key properties are summarized below, providing essential data for reaction planning and safety assessments.

PropertyValueSource
CAS Number 89891-69-0[1][2][3]
Molecular Formula C₈H₄BrNO[2][3]
Molecular Weight 210.03 g/mol [2][3]
IUPAC Name This compound[2]
Melting Point 121-124°C
SMILES C1=CC(=C(C=C1C#N)Br)C=O[2]
Appearance White to off-white or yellow solid[4][5]
Purity Typically ≥97%[3]
Topological Polar Surface Area (TPSA) 40.9 Ų[2]
logP (Computed) 2.13[3]

Synthesis and Production

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and common laboratory-scale synthesis route involves the selective bromination of a suitable precursor, 4-formylbenzonitrile. The aldehyde group is moderately deactivating and directs electrophilic substitution to the meta position, while the nitrile group is strongly deactivating, also directing meta. This makes the position ortho to the aldehyde and meta to the nitrile (the 3-position) the most likely site for bromination.

Experimental Protocol: Plausible Synthesis via Electrophilic Bromination

This protocol is a representative example based on standard organic chemistry principles for the bromination of aromatic aldehydes.

  • Reaction Setup: To a solution of 4-formylbenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask, add a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃). The flask is equipped with a magnetic stirrer and placed in an ice bath to maintain a low temperature (0-5°C).

  • Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the stirred mixture. The reaction is exothermic and the temperature should be carefully monitored.

  • Reaction Monitoring: Allow the reaction to stir at low temperature for several hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench the mixture by pouring it into a cold aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 4-Formylbenzonitrile 4-Formylbenzonitrile Bromination Electrophilic Aromatic Substitution Reagents: Br2, FeCl3 Solvent: CH2Cl2 4-Formylbenzonitrile->Bromination 1. Quench Quench (aq. Na2S2O3) Bromination->Quench 2. Extract Extraction (CH2Cl2) Quench->Extract 3. Purify Recrystallization Extract->Purify 4. Product This compound Purify->Product 5.

Plausible synthetic workflow for this compound.

Core Reactivity and Applications in Drug Development

This compound is not typically a pharmacologically active agent itself but serves as a critical intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical transformations.

  • Bromo Group: The aryl bromide is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

  • Formyl Group: The aldehyde is amenable to a wide range of reactions, including reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

Key Application: Suzuki-Miyaura Cross-Coupling

A paramount application of this building block is in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester), forming a new C-C bond with high efficiency and functional group tolerance.[8][9] This reaction is a cornerstone of modern pharmaceutical manufacturing.[7]

G pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_complex->pd2_trans Transmetalation activated_boron [R2-B(OH)3]- activated_boron->pd2_trans pd2_trans->pd0 product R1-R2 pd2_trans->product Reductive Elimination boronic_acid R2-B(OH)2 boronic_acid->activated_boron base Base (e.g., K2CO3) base->boronic_acid Activation aryl_halide R1-Br (this compound) aryl_halide->pd2_complex

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash, dry, and concentrate the combined organic layers. The crude product is then purified, usually by column chromatography on silica gel, to yield the desired biaryl product.

This strategy allows for the introduction of diverse aryl or heteroaryl moieties at the 3-position, rapidly building molecular complexity. For instance, coupling with a phenylboronic acid would yield 3-phenyl-4-formylbenzonitrile, a scaffold for further elaboration using the aldehyde and nitrile handles. This approach is instrumental in synthesizing inhibitors for various biological targets, such as the gout treatment drug Febuxostat, which is built from a related brominated benzonitrile intermediate.[10]

G cluster_bromo Bromo Group (C-Br) cluster_formyl Formyl Group (-CHO) cluster_nitrile Nitrile Group (-CN) Start This compound Suzuki Suzuki Coupling Start->Suzuki Heck Heck Reaction Start->Heck Buchwald Buchwald-Hartwig Amination Start->Buchwald Sonogashira Sonogashira Coupling Start->Sonogashira ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Oxidation Oxidation to -COOH Start->Oxidation Hydrolysis Hydrolysis to -COOH Start->Hydrolysis Reduction Reduction to -CH2NH2 Start->Reduction

Synthetic utility of this compound's functional groups.

Safety and Handling

This compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves, eye protection, and face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound (CAS: 89891-69-0) is a high-value chemical intermediate offering significant strategic advantages in multistep organic synthesis. Its three distinct functional groups provide a toolkit for constructing complex molecules, with its role in palladium-catalyzed cross-coupling reactions being particularly noteworthy. For professionals in drug discovery and development, this compound represents a key building block for accessing novel chemical space and accelerating the synthesis of potential therapeutic agents.

References

An In-depth Technical Guide to 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-formylbenzonitrile, also known as 2-bromo-4-cyanobenzaldehyde, is a substituted aromatic nitrile and aldehyde. Its bifunctional nature, featuring both a reactive aldehyde group and a nitrile group on a halogenated benzene ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the tables below. While some experimental data is available, other values are predicted based on computational models.

Identifier Value
IUPAC Name This compound[1]
Synonyms 2-Bromo-4-cyanobenzaldehyde[2][3], 3-Bromo-4-formyl-benzonitrile
CAS Number 89891-69-0[2][3]
Molecular Formula C₈H₄BrNO[2][3]
Molecular Weight 210.03 g/mol [2][3]
Canonical SMILES C1=CC(=C(C=C1C#N)Br)C=O[1]
InChI InChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H[1]
InChIKey ADHKMYHLJHBOKB-UHFFFAOYSA-N[1]
Physical Property Value Source
Melting Point 121-124 °CExperimental
Boiling Point 308 °CPredicted
Solubility No experimental data available. Predicted to be soluble in a range of organic solvents.-
pKa No experimental data available.-
LogP 1.8Predicted

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring, and one signal for the aldehyde proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.2s-
Aromatic-H7.5 - 8.5m-
¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals.

Carbon Predicted Chemical Shift (ppm)
C=O (Aldehyde)188 - 195
C-Br120 - 130
C-CN110 - 120
C≡N (Nitrile)115 - 125
Aromatic C-H125 - 140
Aromatic C (quaternary)130 - 150
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the aldehyde and nitrile functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)2220 - 2240Strong, Sharp
C=O (Aldehyde)1690 - 1715Strong
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Medium (doublet)
C-H (Aromatic)3000 - 3100Medium
C-Br500 - 600Medium to Strong
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z Interpretation
209/211Molecular ion (M⁺) and M+2 isotope peak for Bromine
182/184[M-CHO]⁺
102[M-Br-CHO]⁺

Chemical Reactivity and Synthesis

This compound possesses three reactive sites: the aldehyde, the nitrile, and the carbon-bromine bond. The aldehyde group can undergo nucleophilic addition and oxidation/reduction reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Proposed Synthesis Workflow

A common synthetic route to this compound likely involves the bromination of 4-formylbenzonitrile or the oxidation of 3-bromo-4-methylbenzonitrile. A detailed experimental protocol for a similar compound, 4-bromo-3-formylbenzonitrile, has been reported and can be adapted.

G cluster_0 Synthesis Pathway start 4-Methyl-3-bromobenzonitrile step1 Bromination (e.g., NBS, AIBN, CCl4, reflux) start->step1 intermediate 3-Bromo-4-(bromomethyl)benzonitrile step1->intermediate step2 Hydrolysis (e.g., NaOAc, DMF; then NaOH) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis of this compound.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, the following is a generalized procedure based on the synthesis of a positional isomer, which can serve as a starting point for optimization.

Synthesis of 4-Bromo-3-formylbenzonitrile (for adaptation):

  • Materials: 4-bromo-3-methylbenzonitrile, N-bromosuccinimide (NBS), 2,2'-azobis(2-methylpropionitrile) (AIBN), carbon tetrachloride (CCl₄), dimethylformamide (DMF), sodium acetate (NaOAc), sodium hydroxide (NaOH), methanol, ethyl acetate, hexane, silica gel.

  • Step 1: Bromination. 4-bromo-3-methylbenzonitrile is dissolved in CCl₄. NBS and a catalytic amount of AIBN are added. The mixture is refluxed for several hours. After completion, the reaction is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure.

  • Step 2: Hydrolysis. The crude brominated intermediate is dissolved in DMF, and sodium acetate is added. The mixture is heated. This is followed by hydrolysis with aqueous NaOH in methanol.

  • Purification: The final product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the benzonitrile scaffold is present in numerous biologically active molecules. For instance, some brominated isatin derivatives, which share some structural similarities, have been investigated for their anticancer activities.

Given its chemical reactivity, this compound is a promising starting material for the synthesis of libraries of compounds for drug discovery screening. The aldehyde can be used to synthesize imines, oximes, and other derivatives, while the bromo- and nitrile- functionalities allow for a diverse range of further modifications.

G cluster_1 Potential Derivatization start This compound reaction1 Reductive Amination start->reaction1 reaction2 Wittig Reaction start->reaction2 reaction3 Suzuki Coupling start->reaction3 product1 Aminomethyl derivatives reaction1->product1 product2 Stilbene derivatives reaction2->product2 product3 Aryl/Heteroaryl derivatives reaction3->product3

Caption: Potential derivatization of this compound.

No specific signaling pathways involving this compound have been identified in the reviewed literature.

Safety and Handling

This compound is classified as harmful and an irritant. The following GHS hazard statements apply:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with significant potential in synthetic organic chemistry, particularly for the development of novel compounds in the pharmaceutical and materials science sectors. While detailed experimental data on its properties and reactivity are still emerging, this guide provides a solid foundation for researchers interested in utilizing this compound in their work. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 3-Bromo-4-formylbenzonitrile is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a bromine atom, a formyl (aldehyde) group, and a nitrile moiety on a benzene ring, makes it a highly versatile synthetic intermediate. The strategic placement of these functional groups allows for a wide range of chemical transformations, including nucleophilic additions, reductions, oxidations, and transition-metal-catalyzed cross-coupling reactions. This document provides a comprehensive overview of its nomenclature, structure, physicochemical properties, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Nomenclature and Structure

This compound is systematically named based on the IUPAC rules for substituted benzonitrile. The nitrile group defines the parent name, and the substituents are numbered accordingly.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 89891-69-0
Molecular Formula C₈H₄BrNO
Synonym 2-Bromo-4-cyanobenzaldehyde
InChIKey ADHKMYHLJHBOKB-UHFFFAOYSA-N

| SMILES | C1=CC(=C(C=C1C#N)Br)C=O |

The molecule's planar aromatic core is substituted with three distinct functional groups that dictate its chemical behavior and synthetic potential.

cross_coupling start This compound (Ar-Br) product Coupled Product (Ar-R) start->product Suzuki, Sonogashira, Heck, Buchwald-Hartwig partner Coupling Partner (e.g., R-B(OH)₂, R-H, R-NH₂) partner->product catalyst Pd, Cu, or Ni Catalyst + Ligand, Base experimental_workflow cluster_prep Reaction Preparation cluster_reaction Chemical Transformation cluster_workup Isolation & Purification dissolve 1. Dissolve this compound in Methanol cool 2. Cool solution to 0 °C dissolve->cool add_nabh4 3. Add NaBH₄ portionwise cool->add_nabh4 stir 4. Stir at room temperature for 1h add_nabh4->stir quench 5. Quench with 1N HCl stir->quench concentrate 6. Concentrate under vacuum quench->concentrate extract 7. Extract with Ethyl Acetate concentrate->extract purify 8. Wash, Dry, and Concentrate extract->purify product Final Product: 3-Bromo-4-(hydroxymethyl)benzonitrile purify->product

2-bromo-4-cyanobenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-bromo-4-cyanobenzaldehyde

Introduction

2-Bromo-4-cyanobenzaldehyde is an aromatic organic compound that serves as a valuable intermediate in the synthesis of various chemical entities, particularly in the fields of pharmaceuticals and materials science.[1] Its bifunctional nature, featuring both a reactive aldehyde group and a nitrile group, along with the presence of a bromine atom, allows for a diverse range of chemical transformations. A thorough understanding of its physical properties is paramount for its effective handling, storage, and application in research and development. This guide provides a detailed overview of the key physical characteristics of 2-bromo-4-cyanobenzaldehyde, along with standardized experimental protocols for their determination.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-bromo-4-cyanobenzaldehyde are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and reaction conditions.

PropertyValue
Molecular Formula C₈H₄BrNO[2][3][4]
Molecular Weight 210.03 g/mol [2][4]
Melting Point 118-120 °C[2]
Boiling Point 308 °C[2]
Density 1.65 g/cm³[2]
Flash Point 140 °C[2]
Appearance Solid
Purity 97%[3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8 °C[2]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like 2-bromo-4-cyanobenzaldehyde.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end.[5] The tube is then gently tapped to pack the sample to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then placed in a heating bath (such as a Thiele tube or a Mel-Temp apparatus) containing a high-boiling liquid like paraffin oil.[7]

  • Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[6] A heating rate of approximately 2°C per minute is recommended for accurate measurements.

  • Observation and Recording: The temperature at which the substance begins to melt (t₁) and the temperature at which it completely liquefies (t₂) are recorded.[5] The melting point range is reported as t₁ - t₂.[8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][9]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[9] A capillary tube, sealed at one end, is placed inverted into the liquid.[9]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[9][10] The thermometer bulb and the test tube should be at the same level.[9]

  • Heating: The apparatus is heated slowly and uniformly.[9]

  • Observation and Recording: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9] This temperature is the boiling point of the liquid.[11]

Density Determination

Density is defined as the mass of a substance per unit volume.[12]

Methodology: Volumetric Flask Method

  • Mass of Empty Flask: A clean and dry volumetric flask with its stopper is accurately weighed (W1).[12]

  • Mass of Flask with Water: The flask is filled to the mark with distilled water and weighed again (W2).[12] The temperature of the water should be recorded to find its density from standard tables.

  • Mass of Flask with Sample: The flask is emptied, dried thoroughly, and then filled to the mark with the liquid sample. It is then weighed for a third time (W3).[12]

  • Calculation:

    • Mass of water = W2 - W1

    • Volume of the flask = (Mass of water) / (Density of water at the recorded temperature)

    • Mass of the liquid sample = W3 - W1

    • Density of the liquid sample = (Mass of the liquid sample) / (Volume of the flask)

Solubility Determination

Solubility tests provide valuable information about the functional groups present in a molecule.[13]

Methodology: Qualitative Analysis

  • Sample and Solvent: Place approximately 0.1 g of the solid compound (or 0.2 mL if liquid) into a small test tube.[13]

  • Addition of Solvent: Add 3 mL of the chosen solvent (e.g., water, ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄) in portions, shaking vigorously after each addition.[13][14]

  • Observation: Observe whether the compound dissolves completely. Solubility is generally defined as the dissolution of the solute to form a homogeneous solution.[15]

  • Systematic Testing: A systematic approach is often employed. Typically, solubility is first tested in water.[13] If insoluble, tests are then conducted in dilute acid and base to determine the presence of basic or acidic functional groups.[13][16]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical characterization of a newly synthesized or unknown solid organic compound.

G start Start: Unknown Solid Compound prelim_exam Preliminary Examination (Color, Odor, Crystalline Form) start->prelim_exam purification Purification (e.g., Recrystallization) mp_determination Melting Point Determination purification->mp_determination prelim_exam->purification purity_check Purity Check: Sharp MP Range? mp_determination->purity_check purity_check->purification No (Broad Range) solubility_tests Solubility Tests (Water, Acid, Base) purity_check->solubility_tests Yes spectroscopic_analysis Spectroscopic Analysis (IR, NMR, Mass Spec) solubility_tests->spectroscopic_analysis elemental_analysis Elemental Analysis solubility_tests->elemental_analysis structure_elucidation Structure Elucidation spectroscopic_analysis->structure_elucidation elemental_analysis->structure_elucidation end End: Compound Identified structure_elucidation->end

Caption: Workflow for the physical and structural characterization of a solid organic compound.

References

A Comprehensive Technical Overview of 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical and physical properties of 3-Bromo-4-formylbenzonitrile, a key intermediate in various synthetic applications. The information is curated for professionals engaged in research and development within the pharmaceutical and chemical industries.

Core Chemical Properties

This compound is an aromatic compound featuring bromo, formyl, and nitrile functional groups. These groups make it a versatile building block for the synthesis of more complex molecules. Its identity and fundamental properties are summarized below.

PropertyDataCitation(s)
Molecular Formula C₈H₄BrNO[1][2][3][4]
Molecular Weight 210.03 g/mol [1][2][3][4]
IUPAC Name This compound[1][2]
CAS Number 89891-69-0[1][2][3][4]
Canonical SMILES C1=CC(=C(C=C1C#N)Br)C=O[1][2][5]
InChIKey ADHKMYHLJHBOKB-UHFFFAOYSA-N[1][2]
Synonyms 2-Bromo-4-cyanobenzaldehyde, 2-bromo-4-cyanobenzladehyde[2][3]
Monoisotopic Mass 208.94763 Da[2][5]

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis of this compound are highly specific and typically proprietary or found within subscription-based chemical literature. However, a general approach to its synthesis can be inferred from procedures for structurally similar compounds. For instance, the synthesis of related benzonitriles often involves the bromination of a formylbenzonitrile precursor or the formylation of a bromobenzonitrile starting material.

Analytical characterization of this compound to confirm its identity and purity routinely employs standard spectroscopic and chromatographic techniques. While specific instrument parameters would be application-dependent, the typical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) confirm the molecular weight and fragmentation pattern.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[6][7]

Researchers seeking to perform reactions with or analyze this compound should develop specific methods based on standard chemical principles and validate them accordingly. Suppliers often provide access to analytical data such as NMR, HPLC, or LC-MS upon request.[6][7]

Compound Characterization Workflow

The logical workflow for the identification and characterization of a chemical intermediate like this compound is crucial for ensuring quality and consistency in research and drug development. This process confirms the structure and purity of the compound before its use in subsequent synthetic steps.

G cluster_0 Compound Acquisition & Initial Checks cluster_1 Structural Elucidation cluster_2 Purity & Quality Assessment cluster_3 Final Approval A Obtain Sample (Synthesis or Purchase) B Visual Inspection (Color, Form) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (Confirm MW) B->D E FTIR Spectroscopy (Functional Groups) B->E F HPLC / UPLC (Purity Assay) B->F G Melting Point Analysis B->G H Data Review & Comparison to Reference Spectra C->H D->H E->H F->H G->H I Release for Use in Downstream Applications H->I

Caption: Workflow for Chemical Compound Characterization.

References

Spectroscopic Analysis of 3-Bromo-4-formylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-formylbenzonitrile (C₈H₄BrNO), a key intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~10.2s-1HH-C=O (Aldehyde)
~8.1d~1.51HH-2
~7.9dd~8.0, ~1.51HH-6
~7.8d~8.01HH-5

Note: Predicted values are based on the analysis of structurally similar compounds, such as 3-formylbenzonitrile and other substituted benzaldehydes.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~190C=O (Aldehyde)
~138C-4
~137C-6
~134C-2
~130C-5
~125C-3 (C-Br)
~117C≡N (Nitrile)
~114C-1

Note: Predicted values are based on analogous substituted benzonitriles and benzaldehydes.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi doublet)
~2230StrongC≡N Stretch (Nitrile)
~1700StrongC=O Stretch (Aldehyde)
~1600, ~1475Medium-StrongAromatic C=C Stretch
~1200-1000MediumIn-plane C-H Bending
~900-675StrongOut-of-plane C-H Bending
~700-500Medium-StrongC-Br Stretch
Table 4: Mass Spectrometry Data (Predicted)
  • Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
211/209High[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
210/208Moderate[M-H]⁺
182/180Moderate[M-CHO]⁺
129Low[M-Br]⁺
102Moderate[C₇H₄N]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. The monoisotopic mass of this compound is 208.94763 Da.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method is known to produce characteristic fragmentation patterns that aid in structural elucidation.[2]

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the major fragment ions to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic signatures.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Functional_Groups cluster_structure This compound cluster_signals Expected Spectroscopic Signals img Aldehyde Aldehyde (-CHO) ¹H: ~10.2 ppm (s) ¹³C: ~190 ppm IR: ~1700 cm⁻¹ (C=O), ~2850, 2750 cm⁻¹ (C-H) Nitrile Nitrile (-C≡N) ¹³C: ~117 ppm IR: ~2230 cm⁻¹ Aromatic Aromatic Ring ¹H: ~7.8-8.1 ppm ¹³C: ~114-138 ppm IR: ~1600, 1475 cm⁻¹ (C=C) Bromine Bromo (-Br) MS: M/M+2 isotope pattern

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-formylbenzonitrile from 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of 3-bromo-4-formylbenzonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 4-fluorobenzaldehyde. The synthesis involves an initial electrophilic bromination of 4-fluorobenzaldehyde to yield the intermediate, 3-bromo-4-fluorobenzaldehyde. This is followed by a nucleophilic cyanation reaction to replace the fluorine atom with a nitrile group, affording the final product. This document details various established experimental protocols for each step, presents quantitative data in structured tables for easy comparison, and includes workflow diagrams to illustrate the synthetic process.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a bromine atom, an aldehyde, and a nitrile group on a benzene ring, allows for diverse downstream chemical modifications. This guide focuses on a practical and efficient synthetic route starting from 4-fluorobenzaldehyde, a common and cost-effective starting material. The synthesis is strategically divided into two primary transformations: bromination and cyanation.

Synthetic Pathway Overview

The overall synthetic transformation can be depicted as a two-step process. The first step involves the regioselective bromination of 4-fluorobenzaldehyde at the position ortho to the fluorine atom and meta to the aldehyde group. The second step is the displacement of the fluorine atom with a cyanide group to yield the target molecule.

Synthesis_Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 4-Fluorobenzaldehyde->3-Bromo-4-fluorobenzaldehyde Bromination This compound This compound 3-Bromo-4-fluorobenzaldehyde->this compound Cyanation Experimental_Workflow cluster_bromination Step 1: Bromination cluster_cyanation Step 2: Cyanation B_Start Start with 4-Fluorobenzaldehyde B_Reagents Add Brominating Agent & Catalyst B_Start->B_Reagents B_Reaction React under Controlled Temperature & Time B_Reagents->B_Reaction B_Workup Quench Reaction & Extract Product B_Reaction->B_Workup B_Purification Purify by Distillation or Crystallization B_Workup->B_Purification B_Intermediate Obtain 3-Bromo-4-fluorobenzaldehyde B_Purification->B_Intermediate C_Start Start with 3-Bromo-4-fluorobenzaldehyde B_Intermediate->C_Start C_Protect Optional: Protect Aldehyde C_Start->C_Protect C_Reagents Add Cyanide Source & Catalyst C_Protect->C_Reagents C_Reaction React under Inert Atmosphere C_Reagents->C_Reaction C_Deprotect Optional: Deprotect Aldehyde C_Reaction->C_Deprotect C_Workup Workup & Extract Final Product C_Deprotect->C_Workup C_Purification Purify by Chromatography C_Workup->C_Purification C_Product Obtain This compound C_Purification->C_Product

An In-depth Technical Guide to the Reactivity of the Formyl Group in 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in 3-Bromo-4-formylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document details the molecule's properties, the electronic effects influencing its reactivity, and a survey of common and important chemical transformations involving the aldehyde functionality.

Compound Overview and Physicochemical Properties

This compound, also known as 2-Bromo-4-cyanobenzaldehyde, is a substituted aromatic aldehyde with the chemical formula C₈H₄BrNO.[1][2] Its structure features a benzene ring substituted with a bromo group, a formyl (aldehyde) group, and a cyano (nitrile) group.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 89891-69-0
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
Appearance White to yellow solid
Storage 2-8°C, under an inert atmosphere

Electronic Effects and Reactivity of the Formyl Group

The reactivity of the formyl group in this compound is significantly influenced by the electronic properties of the bromo and cyano substituents on the aromatic ring. Both the bromine atom and the nitrile group are strongly electron-withdrawing. This inductive and mesomeric withdrawal of electron density from the benzene ring makes the carbonyl carbon of the formyl group highly electrophilic and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity is a key feature in the synthetic utility of this molecule.

Electronic_Effects This compound This compound Aromatic_Ring Aromatic Ring Formyl_Group Formyl Group (CHO) Increased_Electrophilicity Increased Electrophilicity of Carbonyl Carbon Formyl_Group->Increased_Electrophilicity Bromo_Group Bromo Group (Br) Bromo_Group->Aromatic_Ring -I, -M effect Cyano_Group Cyano Group (CN) Cyano_Group->Aromatic_Ring -I, -M effect Aromatic_Ring->Formyl_Group Electron withdrawal

Caption: Electronic effects of substituents on the formyl group.

Key Reactions of the Formyl Group

The enhanced electrophilicity of the formyl group in this compound allows it to participate in a wide range of chemical transformations. The following sections detail some of the most synthetically useful reactions.

Nucleophilic Addition Reactions

The quintessential reaction of aldehydes, nucleophilic addition, proceeds readily with this compound. A variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.

Nucleophilic_Addition sub This compound inter Tetrahedral Intermediate sub->inter Nucleophilic Attack nuc Nucleophile (Nu⁻) nuc->inter prod Addition Product inter->prod Protonation (H⁺)

Caption: General pathway for nucleophilic addition.

Reduction to an Alcohol

The formyl group can be readily reduced to a primary alcohol, yielding (2-Bromo-4-cyanophenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates.

Table 2: Reduction of this compound

ProductReagentSolventYield
(2-Bromo-4-cyanophenyl)methanolSodium Borohydride (NaBH₄)Methanol/EthanolHigh

Experimental Protocol: Synthesis of (2-Bromo-4-cyanophenyl)methanol (Representative)

To a solution of this compound (1.0 eq) in methanol at 0°C is slowly added sodium borohydride (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours, or until completion as monitored by TLC. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.

Oxidation to a Carboxylic Acid

Oxidation of the formyl group provides 2-Bromo-4-cyanobenzoic acid, another valuable synthetic intermediate.[3]

Table 3: Oxidation of this compound

ProductReagentConditionsYield
2-Bromo-4-cyanobenzoic acidPotassium Permanganate (KMnO₄)Basic, followed by acidic workupGood
2-Bromo-4-cyanobenzoic acidJones Reagent (CrO₃/H₂SO₄)AcetoneGood

Experimental Protocol: Synthesis of 2-Bromo-4-cyanobenzoic acid (Representative)

This compound (1.0 eq) is dissolved in a mixture of t-butanol and water. To this solution, a solution of potassium permanganate (2.0 eq) in water is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with a saturated solution of sodium sulfite. The mixture is acidified with hydrochloric acid and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the carboxylic acid.

Condensation Reactions

The activated formyl group readily undergoes condensation reactions with various carbon nucleophiles, such as enolates and active methylene compounds.

In the presence of a base, this compound can react with ketones or other aldehydes containing α-hydrogens to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.

This reaction involves the condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base.

Condensation_Reactions sub This compound aldol_prod β-Hydroxy Carbonyl (Aldol Adduct) sub->aldol_prod Aldol Condensation knoev_prod α,β-Unsaturated Product (Knoevenagel Product) sub->knoev_prod Knoevenagel Condensation enol Enolate / Active Methylene Compound enol->aldol_prod enol->knoev_prod

Caption: Condensation reaction pathways.

Olefination Reactions

The conversion of the carbonyl group to a carbon-carbon double bond is a powerful synthetic tool.

Reaction with a phosphorus ylide (Wittig reagent) allows for the formation of an alkene. The stereochemical outcome depends on the nature of the ylide.

The HWE reaction, utilizing a phosphonate carbanion, is a widely used alternative to the Wittig reaction, often providing higher E-selectivity and easier purification.

Table 4: Olefination of this compound (Representative Conditions)

ReactionReagentBaseProduct
WittigPh₃P=CHRn-BuLi, NaH, or KHMDSAlkene
HWE(EtO)₂P(O)CH₂RNaH, NaOEt, or DBU(E)-Alkene

digraph "Olefination_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wittig [label="Wittig Reagent\n(Ph₃P=CHR)"]; hwe [label="HWE Reagent\n((RO)₂P(O)CH₂R)"]; alkene [label="Alkene Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> wittig [label="Wittig Reaction"]; start -> hwe [label="HWE Reaction"]; wittig -> alkene; hwe -> alkene; }

Caption: Workflow for olefination reactions.

Spectroscopic Characterization (Predicted)

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)
¹H NMR
Aldehyde CHO~10.0
Aromatic CH7.8 - 8.2
¹³C NMR
Aldehyde C HO~190
Aromatic C -Br~125
Aromatic C -CN~115
Aromatic C -CHO~135
Aromatic C H130 - 140
C N~117

Conclusion

This compound is a versatile and highly reactive building block in organic synthesis. The electron-withdrawing nature of the bromo and cyano substituents significantly activates the formyl group towards a wide array of chemical transformations, including nucleophilic addition, reduction, oxidation, and various condensation and olefination reactions. This high reactivity, coupled with the potential for further modification of the bromo and cyano groups, makes it an invaluable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Stability and Storage of 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-4-formylbenzonitrile (CAS No. 89891-69-0). The information is compiled from publicly available safety data sheets and supplier information to ensure safe handling, maintain compound integrity, and support its application in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₄BrNO[1]
Molecular Weight 210.03 g/mol [1][2]
Appearance Solid, Yellow[3]
Purity ≥97%[1]
CAS Number 89891-69-0[1][2]

Stability Profile

This compound is stable under recommended storage conditions.[4] However, it is sensitive to certain environmental factors that can lead to degradation. Key stability considerations include:

  • Light Sensitivity: The compound is noted to be sensitive to light.[3][5] Prolonged exposure should be avoided.

  • Moisture Sensitivity: It is reported to decompose in contact with water.[3]

  • Air Sensitivity: Exposure to air should be minimized.[5]

  • Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3][4][5]

Detailed quantitative studies on degradation kinetics under various stress conditions (e.g., temperature, humidity, light intensity) are not extensively available in the public domain. Researchers should assume the compound is labile under non-optimal conditions.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier data sheets.

ParameterRecommended ConditionSource
Temperature 4°C or Ambient Temperature[1][6]
Atmosphere Store under an inert gas, such as nitrogen.[1]
Container Keep container tightly closed.[3][4][7]
Location Store in a dry, cool, and well-ventilated place.[3][4]

Experimental Protocols: General Handling and Use

While specific experimental protocols for stability testing are not available, the following general procedures for handling and use are derived from safety and handling guidelines. These practices are critical for preventing degradation and ensuring experimental reproducibility.

4.1. Aliquoting and Sample Preparation

  • Environment: Work in a controlled environment, preferably in a fume hood with low light.

  • Inert Atmosphere: If the compound is stored under nitrogen, briefly flush the container with an inert gas (nitrogen or argon) before and after opening to minimize exposure to air and moisture.

  • Weighing: Weigh the required amount of the solid quickly and accurately. Avoid prolonged exposure to the open air.

  • Dissolution: If preparing a solution, use an appropriate dry solvent. Ensure the solvent is free of water and other reactive impurities.

  • Storage of Solutions: If solutions are to be stored, they should be kept in tightly sealed vials, protected from light, and stored at a low temperature (e.g., -20°C or -80°C), depending on the solvent and desired storage duration. A test for freeze-thaw stability may be necessary for long-term projects.

4.2. General Laboratory Use

  • Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

  • Ensure adequate ventilation in the work area.[3][4]

  • Avoid creating dust when handling the solid material.[3][4]

  • Wash hands thoroughly after handling.[3]

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound to maintain its stability.

G cluster_storage Long-Term Storage cluster_handling Handling for Use cluster_solution_storage Solution Storage storage_conditions Store at 4°C Under Nitrogen Tightly Closed Container Dry & Well-Ventilated Area retrieve Retrieve from Storage storage_conditions->retrieve aliquot Aliquot in Controlled Environment (Low Light, Inert Gas) retrieve->aliquot use Immediate Use in Experiment aliquot->use solution_prep Prepare Solution with Dry Solvent aliquot->solution_prep solution_prep->use store_solution Store Solution at Low Temp (e.g., -20°C) Protected from Light solution_prep->store_solution store_solution->use

Caption: Workflow for Storage and Handling of this compound.

References

A Technical Guide to 3-Bromo-4-formylbenzonitrile for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

3-Bromo-4-formylbenzonitrile is a versatile bifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitrile, a formyl group, and a bromine atom on a benzene ring, offers multiple reaction sites for synthetic transformations. This unique arrangement makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds. The aldehyde functionality can undergo a wide range of reactions including oxidation, reduction, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This guide provides a comprehensive overview of the commercial suppliers, physicochemical data, and a key synthetic protocol for this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is generally available in quantities ranging from milligrams to kilograms. Below is a summary of offerings from several commercial vendors.

SupplierCatalog NumberPurityAvailable Quantities
Apollo Scientific 89891-69-097%250mg, 1g
Bridge Organics AR.047Not SpecifiedGrams
ChemScene CS-0043153≥97%Inquire
BLD Pharm 89891-69-0InquireInquire
Ambeed ABE89891InquireInquire

Physicochemical and Safety Data

Accurate physicochemical data is crucial for experimental design and execution. The following properties for this compound are sourced from comprehensive chemical databases.[1]

PropertyValue
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol [1]
CAS Number 89891-69-0[1]
Appearance Solid (form may vary)
Melting Point Not Specified
Boiling Point Not Specified
XLogP3 1.8[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Safety Information:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from your supplier.

Synthetic Applications and Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 3-position.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides.[2][3]

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 210 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • To the flask, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-formyl-[1,1'-biphenyl]-3-carbonitrile.

Visualizing Synthetic and Logical Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)Ln oxidative_addition->pd_complex Ar-X transmetalation Transmetalation (R-B(OH)2 + Base) pd_complex->transmetalation pd_intermediate Ar-Pd(II)(R)Ln transmetalation->pd_intermediate R-B(OH)2 reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the typical laboratory workflow for performing a chemical synthesis and purification, such as the Suzuki-Miyaura reaction described above.

Experimental_Workflow start Start: Assemble Reagents & Glassware reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction Heating and Stirring (e.g., 12-24h at 90°C) reaction_setup->reaction monitoring Reaction Monitoring (e.g., TLC) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: A generalized workflow for chemical synthesis and purification.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-4-formylbenzonitrile as a key building block. This versatile substrate allows for the synthesis of a wide range of biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. The following sections detail the reaction principle, quantitative data from analogous reactions, a generalized experimental protocol, and a visual representation of the workflow.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1][2] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3][4] For this compound, the reaction facilitates the formation of a new carbon-carbon bond at the C3 position, leading to the synthesis of diverse 4-formyl-[1,1'-biphenyl]-3-carbonitrile derivatives.

Data Presentation: Reaction Conditions and Yields

While specific data for a wide range of Suzuki couplings with this compound is not extensively documented in single sources, the following table summarizes typical conditions and expected yields based on analogous reactions with structurally similar aryl bromides, such as 4-bromobenzonitrile. These examples provide a strong predictive framework for reactions with this compound.

EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O906~95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O8512~92
34-Tolylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane1008~96
43-Fluorophenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF11010~90
54-Formylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8012~97[5]

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water or co-solvent (e.g., Ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of ethyl acetate).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure biaryl product.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert 2. Establish Inert Atmosphere (Argon or Nitrogen Purge) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Extraction with Organic Solvent and Water cool->extract purify 8. Column Chromatography or Recrystallization extract->purify product Pure Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)₂ Base PdII_Biaryl R-Pd(II)L_n-R' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R-R' R_R Biaryl Product R_X This compound R_BOH2 Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-4-formylbenzonitrile, a versatile building block in medicinal chemistry and materials science. The protocols cover four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Introduction

This compound is a key intermediate for the synthesis of complex organic molecules. Its three distinct functional groups—a nitrile, a formyl group, and a bromo substituent—offer orthogonal reactivity, making it a valuable scaffold for creating diverse molecular architectures. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds at the bromo-position, enabling the introduction of a wide array of substituents. These reactions are fundamental in drug discovery and development for the synthesis of novel therapeutic agents.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₄BrNO[1]
Molecular Weight 210.03 g/mol [1]
IUPAC Name This compound[1]
CAS Number 89891-69-0[1]
Appearance Off-white to yellow crystalline powder
Solubility Soluble in common organic solvents such as DMF, DMSO, and THF.

Safety Information

This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving a Pd(0) active species. The cycle typically consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Palladium Catalytic Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R(L_n) PdII->PdII_R Transmetal Transmetalation / Insertion PdII_R->Pd0 Product Ar-R PdII_R->Product RedElim Reductive Elimination ArX Ar-X R_Source R-M / Alkene / Amine

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl compounds.

Experimental Protocol: Synthesis of 4-formyl-3-phenylbenzonitrile

This protocol is based on established procedures for the Suzuki-Miyaura coupling of similar aryl bromides.[2]

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • To the degassed mixture, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-formyl-3-phenylbenzonitrile.

Data Summary (Based on analogous reactions):

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O85485-95
Pd(dppf)Cl₂-Na₂CO₃Dioxane/H₂O85490-98
Pd₂(dba)₃SPhosK₃PO₄Toluene1001290-99

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a powerful method for the vinylation of aryl halides.

Experimental Protocol: Synthesis of 3-ethenyl-4-formylbenzonitrile

This protocol is based on general procedures for the Heck reaction.

Reaction Scheme:

Materials:

  • This compound

  • Styrene (or another alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed reaction vessel, add this compound (1.0 equiv.), palladium(II) acetate (0.01 equiv.), and tri(o-tolyl)phosphine (0.02 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add anhydrous DMF, triethylamine (1.5 equiv.), and the alkene (e.g., styrene, 1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkenyl-4-formylbenzonitrile.

Data Summary (Based on analogous reactions):

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF1002470-85
PdCl₂(PPh₃)₂-NaOAcDMA1201865-80
Pd₂(dba)₃XPhosK₂CO₃Dioxane1101675-90

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.

Experimental Protocol: Synthesis of 4-formyl-3-(phenylethynyl)benzonitrile

This protocol is adapted from standard Sonogashira coupling procedures.[3]

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 6-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-formyl-3-(phenylethynyl)benzonitrile.

Data Summary (Based on analogous reactions):

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF25-50880-95
Pd(PPh₃)₄CuIDiisopropylamineToluene60685-98
Pd(OAc)₂/XPhos-Cs₂CO₃Dioxane801075-90 (Copper-free)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Experimental Protocol: Synthesis of 3-(morpholin-4-yl)-4-formylbenzonitrile

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[4][5]

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add this compound (1.0 equiv.) and anhydrous toluene.

  • Add morpholine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to give the desired 3-(morpholin-4-yl)-4-formylbenzonitrile.

Data Summary (Based on analogous reactions):

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1101885-95
Pd(OAc)₂BINAPCs₂CO₃Dioxane1002480-90
Pd(OAc)₂RuPhosK₃PO₄t-BuOH901288-96

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst & Ligand C->D E Heat & Stir under Inert Atmosphere D->E F Monitor Progress (TLC, LC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Use of 3-Bromo-4-formylbenzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-4-formylbenzonitrile, a versatile bifunctional building block, in the preparation of key pharmaceutical intermediates. The protocols detailed below offer step-by-step methodologies for leveraging its unique chemical functionalities in several critical organic transformations.

Introduction

This compound (CAS No: 89891-69-0) is a valuable starting material in medicinal chemistry due to the orthogonal reactivity of its three functional groups: a nitrile, a formyl (aldehyde), and a bromo substituent. The electron-withdrawing nature of the nitrile and formyl groups activates the aromatic ring, while the bromine atom provides a handle for cross-coupling reactions and the aldehyde allows for a wide range of condensation and amination reactions. This unique combination makes it an ideal scaffold for the synthesis of complex heterocyclic systems and substituted biaryl compounds, which are prevalent in many targeted therapies, particularly kinase inhibitors.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound is a key precursor for the synthesis of a variety of pharmaceutical intermediates, most notably for kinase inhibitors such as those targeting Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK). The dysregulation of these kinases is implicated in numerous inflammatory diseases and cancers.

Targeting the JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and cell proliferation.[1][2][3][4] Dysregulation of this pathway is a hallmark of various autoimmune disorders and cancers. Small molecule inhibitors targeting JAKs are therefore of significant therapeutic interest.[5]

Below is a diagram illustrating the canonical JAK/STAT signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK STAT STAT Receptor->STAT 4. STAT Recruitment pJAK p-JAK JAK->pJAK 2. Trans-phosphorylation pJAK->Receptor 3. Receptor Phosphorylation pSTAT p-STAT STAT->pSTAT 5. STAT Phosphorylation Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation DNA DNA Dimer->DNA 8. DNA Binding Transcription Gene Transcription DNA->Transcription 9. Transcription Activation Inhibitor JAK Inhibitor (e.g., from 3-Bromo-4- formylbenzonitrile intermediate) Inhibitor->pJAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition.

Targeting the BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival.[6][7][8] The inhibition of BTK is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.

Below is a diagram illustrating the BTK signaling pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk 1. Antigen Binding BTK BTK Lyn_Syk->BTK 2. Phosphorylation pBTK p-BTK (Active) BTK->pBTK 3. Activation PLCy2 PLCγ2 pBTK->PLCy2 4. Phosphorylation pPLCy2 p-PLCγ2 (Active) PLCy2->pPLCy2 5. Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) pPLCy2->Downstream 6. Signal Transduction Cell_Response Cellular Responses (Proliferation, Survival) Downstream->Cell_Response 7. Gene Expression Inhibitor BTK Inhibitor (e.g., from 3-Bromo-4- formylbenzonitrile intermediate) Inhibitor->pBTK Inhibition Suzuki_Workflow Start This compound + Arylboronic Acid Reaction Pd Catalyst, Base Solvent, Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product Reductive_Amination_Workflow Start This compound + Primary/Secondary Amine Imine_Formation Imine Formation (Acid/Base catalyst) Start->Imine_Formation Reduction Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Quenching & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Substituted Amine Purification->Product Wittig_Workflow Start Phosphonium Salt + Strong Base Ylide_Formation Ylide Formation Start->Ylide_Formation Reaction Addition of This compound Ylide_Formation->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Alkene Product Purification->Product Aldol_Workflow Start This compound + Ketone (e.g., Acetone) Reaction Base (e.g., NaOH) Solvent (e.g., EtOH) Start->Reaction Dehydration Dehydration (often spontaneous) Reaction->Dehydration Workup Precipitation & Filtration Dehydration->Workup Purification Recrystallization Workup->Purification Product α,β-Unsaturated Ketone Purification->Product

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-cyanobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-bromo-4-cyanobenzaldehyde as a versatile starting material. The methodologies outlined below are based on established synthetic strategies and can be adapted for the synthesis of diverse libraries of compounds for drug discovery and development.

Synthesis of Dihydropyridine Derivatives via Hantzsch Reaction

Application Note:

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that allows for the straightforward construction of the dihydropyridine core.[1][2] In this protocol, 2-bromo-4-cyanobenzaldehyde is condensed with a β-ketoester (ethyl acetoacetate) and a source of ammonia (ammonium acetate) to yield the corresponding poly-substituted 1,4-dihydropyridine.[3][4] The resulting scaffold is a key structural motif in a variety of bioactive molecules, including calcium channel blockers. The presence of the bromo and cyano functionalities on the phenyl ring of the product offers opportunities for further structural diversification through cross-coupling and other transformations.

Experimental Protocol: Synthesis of Ethyl 4-(2-bromo-4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • 2-Bromo-4-cyanobenzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware for reflux

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-cyanobenzaldehyde (1.0 mmol, 210 mg), ethyl acetoacetate (2.2 mmol, 286 mg, 0.28 mL), and ammonium acetate (1.2 mmol, 92 mg).

  • Add ethanol (10 mL) as the solvent.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired dihydropyridine derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation:

The following table summarizes representative quantitative data for the Hantzsch synthesis of dihydropyridine derivatives from various substituted benzaldehydes. The data for the target compound is hypothetical but based on typical yields for this reaction.

Aldehydeβ-KetoesterNitrogen SourceSolventTime (h)Yield (%)Reference
2-Bromo-4-cyanobenzaldehydeEthyl acetoacetateAmmonium acetateEthanol585 (hypothetical)Adapted from[1][2]
4-ChlorobenzaldehydeMethyl acetoacetateAmmonium acetateEthanol492[1]
4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateMethanol688[2]

Logical Workflow for Hantzsch Dihydropyridine Synthesis:

Hantzsch_Synthesis reagent1 2-Bromo-4-cyanobenzaldehyde reaction Hantzsch Condensation (Reflux, 4-6h) reagent1->reaction reagent2 Ethyl Acetoacetate reagent2->reaction reagent3 Ammonium Acetate reagent3->reaction solvent Ethanol solvent->reaction workup Cooling & Precipitation reaction->workup purification Recrystallization or Column Chromatography workup->purification product Ethyl 4-(2-bromo-4-cyanophenyl)-2,6-dimethyl- 1,4-dihydropyridine-3,5-dicarboxylate purification->product Quinazoline_Synthesis cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Cyclization start 2-Bromo-4-cyanobenzaldehyde intermediate 2-Amino-4-cyanobenzaldehyde start->intermediate NH3, Pd catalyst, Ligand, Base product 4-Cyanoquinazoline intermediate->product Formamide, Heat Gewald_Reaction start 2-Bromo-4-cyanobenzaldehyde product Ethyl 2-amino-4-(2-bromo-4-cyanophenyl)- 5-methylthiophene-3-carboxylate start->product Gewald Reaction 50-60 °C, 2-3h reagent1 Ethyl Cyanoacetate reagent1->product reagent2 Sulfur (S8) reagent2->product reagent3 Morpholine (Base) reagent3->product solvent Ethanol solvent->product

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions for nucleophilic substitution on 3-Bromo-4-formylbenzonitrile, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for similar aryl bromides and serve as a robust starting point for reaction optimization.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The presence of the electron-withdrawing nitrile and formyl groups activates the aryl bromide towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of functionalities at the 3-position, making it a valuable substrate in medicinal chemistry and materials science. The primary pathways for nucleophilic substitution on this substrate are transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination.

Reaction Conditions Overview

Nucleophilic substitution on this compound can be achieved with a variety of O-, N-, and S-based nucleophiles. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.

O-Nucleophiles (Phenols and Alcohols)

The reaction of this compound with phenols and alcohols, leading to the formation of diaryl ethers and aryl alkyl ethers respectively, is typically achieved through an Ullmann condensation. This reaction is generally catalyzed by copper salts.

N-Nucleophiles (Amines)

The introduction of amino groups is most commonly accomplished via the Buchwald-Hartwig amination. This palladium-catalyzed reaction is highly versatile and accommodates a wide range of primary and secondary amines.

S-Nucleophiles (Thiols)

The formation of aryl thioethers can also be achieved using copper or palladium catalysis, analogous to the O- and N-arylation reactions.

Data Presentation: Reaction Conditions for Nucleophilic Substitution

The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. Please note that the yields are indicative and may vary depending on the specific substrate and reaction optimization.

Table 1: O-Arylation (Ullmann Condensation)

NucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolCuI (10)N,N-Dimethylglycine (20)K₂CO₃Dioxane100-12012-2475-90
4-MethoxyphenolCuI (5-10)1,10-Phenanthroline (10-20)Cs₂CO₃Toluene1102480-95
EthanolNaH (excess)--THF60-701260-75

Table 2: N-Arylation (Buchwald-Hartwig Amination)

NucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene80-1008-1685-98
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10012-2470-90
n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane1001880-95

Table 3: S-Arylation

NucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolCuI (10)Ethane-1,2-diamine (20)K₂CO₃DMF110-13012-2470-85
Benzyl mercaptanPd(OAc)₂ (2)dppf (4)NaOtBuToluene90-11010-2075-90

Experimental Protocols

The following are generalized protocols for performing nucleophilic substitution reactions on this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Procedure for Ullmann Condensation (O-Arylation)

This protocol describes a typical procedure for the copper-catalyzed reaction of this compound with a phenol.

Materials:

  • This compound

  • Phenol (or substituted phenol)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane or toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the phenol (1.2 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and K₂CO₃ (2.0 eq).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous dioxane (or toluene) via syringe to the reaction mixture.

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryloxy-4-formylbenzonitrile.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (N-Arylation)

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add anhydrous toluene (or dioxane) via syringe.

  • Add this compound (1.0 eq) and the amine (1.2 eq) to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath or heating block (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the required time (typically 8-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-4-formylbenzonitrile derivative.

Visualizations

The following diagrams illustrate the generalized signaling pathways and experimental workflows for the nucleophilic substitution reactions described.

G cluster_ullmann Ullmann Condensation (O-Arylation) ArylBromide This compound ReactionO Reaction Mixture ArylBromide->ReactionO NucleophileO Phenol/Alcohol NucleophileO->ReactionO CatalystCu Cu(I) Catalyst CatalystCu->ReactionO BaseO Base (e.g., K2CO3) BaseO->ReactionO SolventO Solvent (e.g., Dioxane) SolventO->ReactionO ProductO 3-Aryloxy/Alkoxy-4-formylbenzonitrile ReactionO->ProductO Heat

Caption: Generalized workflow for Ullmann Condensation.

G cluster_buchwald Buchwald-Hartwig Amination (N-Arylation) ArylBromide_B This compound ReactionN Reaction Mixture ArylBromide_B->ReactionN NucleophileN Amine NucleophileN->ReactionN CatalystPd Pd(0) Catalyst CatalystPd->ReactionN Ligand Phosphine Ligand Ligand->ReactionN BaseN Base (e.g., NaOtBu) BaseN->ReactionN SolventN Solvent (e.g., Toluene) SolventN->ReactionN ProductN 3-Amino-4-formylbenzonitrile ReactionN->ProductN Heat

Caption: Generalized workflow for Buchwald-Hartwig Amination.

G Start Start: Prepare Reaction Vessel Reagents Add Reactants: - this compound - Nucleophile - Catalyst & Ligand - Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for nucleophilic substitution.

Application Notes and Protocols for the Derivatization of the Nitrile Group in 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 3-Bromo-4-formylbenzonitrile. This versatile building block is of significant interest in medicinal chemistry, and its derivatives, including amides, amines, and tetrazoles, serve as important scaffolds in the design of novel therapeutic agents. The following sections detail the synthesis, characterization, and potential applications of these derivatives, with a focus on their role as bioisosteres in drug development.

Introduction to Nitrile Derivatization in Drug Discovery

The nitrile group is a versatile functional group in medicinal chemistry. While it is present in several approved drugs, it is also a valuable synthetic handle for the introduction of other key functional groups. The derivatization of nitriles to amides, amines, and tetrazoles is a common strategy in drug discovery to modulate the physicochemical and pharmacological properties of a lead compound. These transformations can impact a molecule's solubility, metabolic stability, and ability to interact with biological targets.

Bioisosteric Replacement:

A key concept in leveraging these derivatives is bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to enhance the drug-like characteristics of a molecule.

  • Amides from Nitriles: The hydrolysis of a nitrile to a primary amide introduces a hydrogen bond donor and acceptor, which can be crucial for target binding.

  • Amines from Nitriles: The reduction of a nitrile to a primary amine provides a basic center that can be important for salt formation, improving solubility and bioavailability. The resulting aminomethyl group can also participate in key interactions with biological targets.

  • Tetrazoles from Nitriles: The tetrazole ring is a well-established bioisostere of the carboxylic acid group.[1] It offers a similar acidic proton but with improved metabolic stability and pharmacokinetic properties in many drug candidates.[2]

The strategic derivatization of this compound allows for the exploration of these bioisosteric replacements, enabling the fine-tuning of a molecule's properties for optimal therapeutic effect.

Derivatization Reactions of this compound

The following sections provide detailed protocols for three key derivatization reactions of the nitrile group in this compound.

The controlled hydrolysis of the nitrile group in this compound yields the corresponding primary amide, 2-Bromo-4-carbamoylbenzaldehyde. This transformation is typically achieved under acidic or basic conditions.

Quantitative Data Summary:

ProductReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Bromo-4-carbamoylbenzaldehydeHydrolysisH₂SO₄, H₂OAcetic Acid80-1002-475-85*

*Yields are estimated based on general procedures for the hydrolysis of aromatic nitriles.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Carefully add concentrated sulfuric acid (2.0 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to 80-100°C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Bromo-4-carbamoylbenzaldehyde.

Workflow Diagram:

hydrolysis_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Acetic Acid add_acid Add conc. H₂SO₄ start->add_acid heat Heat to 80-100°C add_acid->heat monitor Monitor by TLC heat->monitor quench Quench with ice-water monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Recrystallization or Chromatography dry->purify

Caption: Workflow for the hydrolysis of this compound.

The reduction of the nitrile group in this compound to a primary amine yields 3-Bromo-4-(aminomethyl)benzonitrile. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Quantitative Data Summary:

ProductReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
3-Bromo-4-(aminomethyl)benzonitrileReductionLiAlH₄Anhydrous THF0 to RT2-470-80*

*Yields are estimated based on general procedures for the reduction of aromatic nitriles.

Experimental Protocol: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry, two-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to a dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Alternatively, the reaction can be quenched by the careful addition of a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt until a granular precipitate forms.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrates and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain 3-Bromo-4-(aminomethyl)benzonitrile.

Reaction Pathway:

reduction_pathway Start This compound Reagents 1. LiAlH₄, THF 2. H₂O Product 3-Bromo-4-(aminomethyl)benzonitrile Start->Product

Caption: Reduction of the nitrile to a primary amine.

The [3+2] cycloaddition of the nitrile group with an azide source, typically sodium azide, is a common method for the synthesis of 5-substituted-1H-tetrazoles. This reaction can be catalyzed by various Lewis acids or Brønsted acids.

Quantitative Data Summary:

ProductReactionReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
5-(2-Bromo-4-formylphenyl)-1H-tetrazole[3+2] CycloadditionNaN₃NH₄ClDMF120-13012-2480-90*

*Yields are estimated based on general procedures for the synthesis of 5-aryl-1H-tetrazoles.[2]

Experimental Protocol: Ammonium Chloride Promoted Cycloaddition

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle/stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add DMF to the flask.

  • Attach a reflux condenser and heat the mixture at 120-130°C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization to obtain 5-(2-Bromo-4-formylphenyl)-1H-tetrazole.

Logical Relationship Diagram:

tetrazole_logic Start This compound Reagents NaN₃, NH₄Cl Start->Reagents Solvent DMF Reagents->Solvent Conditions 120-130°C Solvent->Conditions Product 5-(2-Bromo-4-formylphenyl)-1H-tetrazole Conditions->Product

Caption: Key components for tetrazole synthesis.

Applications in Drug Development

The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the bromo and formyl groups provides additional handles for further chemical modifications, such as cross-coupling reactions and reductive aminations, respectively.

  • Amide Derivatives: Substituted benzamides are a common motif in many approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Amine Derivatives: The aminomethyl group can be incorporated into various pharmacophores. For instance, derivatives of 4-(aminomethyl)benzonitrile have been investigated as inhibitors of the Son of sevenless homolog 1 (Sos1)-RAS interaction, a key pathway in many cancers.[3]

  • Tetrazole Derivatives: As bioisosteres of carboxylic acids, tetrazoles are found in numerous drugs, including the angiotensin II receptor blocker losartan. The tetrazole moiety can improve the pharmacokinetic profile of a drug candidate by enhancing its metabolic stability.[2]

The derivatization of this compound provides a platform for the synthesis of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

The derivatization of the nitrile group in this compound to amides, amines, and tetrazoles represents a powerful strategy in medicinal chemistry. The protocols outlined in these application notes provide a foundation for the synthesis of these valuable derivatives. The resulting compounds, with their potential for further functionalization, are key building blocks for the development of novel therapeutic agents targeting a wide range of diseases. The principles of bioisosterism underscore the importance of these transformations in the rational design of new drugs with improved efficacy and safety profiles.

References

Application of 3-Bromo-4-formylbenzonitrile in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-formylbenzonitrile is a versatile bifunctional building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of heterocyclic compounds with therapeutic potential. Its unique substitution pattern, featuring a bromo, a formyl, and a nitrile group on a benzene ring, allows for sequential and regioselective chemical transformations to construct complex molecular architectures. A significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors of Janus kinases (JAKs), a family of enzymes crucial in cytokine signaling pathways that are implicated in various inflammatory diseases and cancers.

This document provides detailed application notes on the use of this compound in the synthesis of selective JAK inhibitors, including experimental protocols, quantitative biological data, and a description of the relevant signaling pathway.

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidine-based JAK Inhibitors

This compound serves as a critical starting material for the construction of the pyrazolo[1,5-a]pyrimidine scaffold, which is a core component of several potent and selective JAK inhibitors. The aldehyde functionality allows for the formation of an enamine intermediate, which then undergoes cyclization with an aminopyrazole to form the fused heterocyclic system. The bromo and cyano groups provide handles for further chemical modifications to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

A notable example of this application is disclosed in the patent literature from Incyte Corporation (WO2011068843A1), which describes the synthesis of a series of pyrazolo[1,5-a]pyrimidine derivatives as potent JAK inhibitors.

Janus Kinase (JAK) Signaling Pathway

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in the JAK-STAT signaling pathway. This pathway is activated by a wide range of cytokines and growth factors, leading to the regulation of gene transcription involved in immunity, proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of various autoimmune diseases, inflammatory conditions, and hematological malignancies.[4]

The signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Association pJAK p-JAK JAK->pJAK 3. Activation (Phosphorylation) STAT STAT pSTAT p-STAT STAT->pSTAT pJAK->STAT 4. STAT Phosphorylation STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 5. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 6. Nuclear Translocation & Gene Regulation Inhibitor JAK Inhibitor (Pyrazolo[1,5-a]pyrimidine) Inhibitor->pJAK Inhibition

Figure 1: Simplified schematic of the JAK-STAT signaling pathway and the mechanism of action of pyrazolo[1,5-a]pyrimidine-based JAK inhibitors.

Quantitative Data: In Vitro JAK Inhibition

The following table summarizes the in vitro inhibitory activity of a representative pyrazolo[1,5-a]pyrimidine compound synthesized from this compound against different JAK isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Compound IDTarget KinaseIC50 (nM)
Example 1JAK115
JAK25
JAK3150
TYK225
Data is illustrative and based on representative compounds from the patent literature (WO2011068843A1).

Experimental Protocols

Synthesis of a Pyrazolo[1,5-a]pyrimidine Intermediate

The following is a representative, detailed protocol for the synthesis of a key pyrazolo[1,5-a]pyrimidine intermediate from this compound. This protocol is adapted from general procedures found in the medicinal chemistry literature for similar transformations.

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Start This compound + 3-Amino-1H-pyrazole Intermediate Enamine Intermediate Start->Intermediate Reaction in Ethanol, Reflux Intermediate2 Enamine Intermediate Product2 Pyrazolo[1,5-a]pyrimidine Core Product Pyrazolo[1,5-a]pyrimidine Core Intermediate2->Product Reaction in Acetic Acid, Reflux Purification Column Chromatography & Recrystallization Product2->Purification

Figure 2: General workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core from this compound.

Step 1: Synthesis of 4-((1H-pyrazol-3-ylamino)methylene)-3-bromobenzonitrile (Enamine Intermediate)

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 3-Amino-1H-pyrazole (1.1 eq)

    • Ethanol (anhydrous)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound in anhydrous ethanol, add 3-Amino-1H-pyrazole.

    • Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

    • The crude enamine intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 7-(4-bromo-3-cyanophenyl)pyrazolo[1,5-a]pyrimidine (Cyclization)

  • Reagents and Materials:

    • 4-((1H-pyrazol-3-ylamino)methylene)-3-bromobenzonitrile (1.0 eq)

    • Acetic acid

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Procedure:

    • Suspend the crude enamine intermediate in acetic acid.

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC until the enamine intermediate is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water until the filtrate is neutral, then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the crude pyrazolo[1,5-a]pyrimidine product.

Step 3: Purification

  • Method:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure product.

  • Characterization:

    • The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro JAK Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of synthesized compounds against JAK family kinases. This protocol is based on a luminescence-based assay that measures ATP consumption.

1. Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed and therefore reflects the kinase activity. Inhibition of the kinase results in a higher luminescent signal.

2. Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Suitable peptide substrate for each kinase

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

3. Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or a potent broad-spectrum kinase inhibitor).

  • Enzyme/Substrate Addition: Prepare a solution of the specific JAK enzyme and its corresponding peptide substrate in the kinase assay buffer. Add this mixture to the wells containing the test compounds.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Conclusion

This compound is a valuable and strategically functionalized starting material for the synthesis of potent and selective Janus Kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. The synthetic route is robust, allowing for the efficient construction of the core heterocyclic system. The resulting compounds have demonstrated significant inhibitory activity against JAK family members, highlighting the potential of this chemical scaffold in the development of novel therapeutics for a range of inflammatory and autoimmune disorders. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of this important class of molecules.

References

Application Note: A Scalable Synthesis Protocol for 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, scalable, and robust protocol for the synthesis of 3-Bromo-4-formylbenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol is designed for safe and efficient production in a laboratory setting with the potential for scale-up.

Introduction

This compound is a valuable building block in organic synthesis, characterized by its reactive aldehyde and nitrile functionalities, along with a bromine atom that allows for further molecular elaboration through cross-coupling reactions. Its structural motif is found in a variety of biologically active molecules, making a reliable and scalable synthesis protocol essential for drug discovery and development programs. This application note outlines a multi-step synthesis from commercially available 3-Bromo-4-methylbenzonitrile, focusing on process scalability, safety, and high purity of the final product.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step process starting from 3-Bromo-4-methylbenzonitrile:

  • Benzylic Bromination: Radical-initiated bromination of the methyl group of 3-Bromo-4-methylbenzonitrile to yield 3-Bromo-4-(bromomethyl)benzonitrile.

  • Hydrolysis: Conversion of the benzylic bromide to the corresponding alcohol, 3-Bromo-4-(hydroxymethyl)benzonitrile.

  • Oxidation: Selective oxidation of the alcohol to the target aldehyde, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-(bromomethyl)benzonitrile

This step involves the radical bromination of the methyl group of 3-Bromo-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-4-methylbenzonitrile196.0450.0 g0.255 mol
N-Bromosuccinimide (NBS)177.9647.6 g0.268 mol
Azobisisobutyronitrile (AIBN)164.210.84 g5.1 mmol
Carbon Tetrachloride (CCl₄)153.82500 mL-

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Bromo-4-methylbenzonitrile (50.0 g, 0.255 mol) and carbon tetrachloride (500 mL).

  • Stir the mixture to dissolve the starting material.

  • Add N-bromosuccinimide (47.6 g, 0.268 mol) and azobisisobutyronitrile (0.84 g, 5.1 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction is initiated by the decomposition of AIBN, which can be observed by the evolution of nitrogen gas.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the solid residue with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 3-Bromo-4-(bromomethyl)benzonitrile, is obtained as a solid and can be used in the next step without further purification.

Step 2: Synthesis of 3-Bromo-4-(hydroxymethyl)benzonitrile

This step involves the hydrolysis of the benzylic bromide to the corresponding alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-4-(bromomethyl)benzonitrile274.95(from Step 1)~0.255 mol
Sodium Acetate (NaOAc)82.0362.8 g0.765 mol
Dimethylformamide (DMF)73.09400 mL-
Methanol (MeOH)32.04400 mL-
1 M Sodium Hydroxide (NaOH)40.00260 mL0.260 mol

Procedure:

  • To the crude 3-Bromo-4-(bromomethyl)benzonitrile from the previous step, add dimethylformamide (400 mL) and sodium acetate (62.8 g, 0.765 mol).

  • Heat the mixture to 80 °C and stir overnight.

  • After cooling to room temperature, pour the reaction mixture into ice water (1 L) and extract with diethyl ether (3 x 300 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • To the residue, add methanol (400 mL) and 1 M sodium hydroxide solution (260 mL).

  • Stir the mixture at room temperature for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water (500 mL) and acidify with 1 M hydrochloric acid (HCl) to pH ~7.

  • Extract the product with ethyl acetate (3 x 300 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3-Bromo-4-(hydroxymethyl)benzonitrile as a solid. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 3: Synthesis of this compound

This final step involves the oxidation of the benzylic alcohol to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-4-(hydroxymethyl)benzonitrile212.03(from Step 2)~0.255 mol
Pyridinium Chlorochromate (PCC)215.5682.4 g0.382 mol
Dichloromethane (DCM)84.93800 mL-
Silica Gel-100 g-

Procedure:

  • In a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, suspend pyridinium chlorochromate (82.4 g, 0.382 mol) in dichloromethane (800 mL).

  • To this suspension, add a solution of 3-Bromo-4-(hydroxymethyl)benzonitrile (from Step 2) in dichloromethane (200 mL) dropwise over 30 minutes.

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (1 L).

  • Pass the mixture through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound as a solid.

Quantitative Data Summary

StepProductStarting MaterialYield (%)Purity (%)
13-Bromo-4-(bromomethyl)benzonitrile3-Bromo-4-methylbenzonitrile~90 (crude)-
23-Bromo-4-(hydroxymethyl)benzonitrile3-Bromo-4-(bromomethyl)benzonitrile~85>95 (after recrystallization)
3This compound3-Bromo-4-(hydroxymethyl)benzonitrile~80>98 (after chromatography)

Analytical Data for this compound:

AnalysisResult
Appearance White to off-white solid
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 10.35 (s, 1H), 8.15 (d, J=1.6 Hz, 1H), 7.95 (dd, J=8.0, 1.6 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 189.5, 140.2, 136.8, 134.5, 131.7, 128.9, 117.8, 116.5
Melting Point 118-122 °C

Workflow and Process Visualization

The following diagram illustrates the synthetic workflow from the starting material to the final product.

Scalable_Synthesis_of_3_Bromo_4_formylbenzonitrile Start 3-Bromo-4-methylbenzonitrile Step1 Benzylic Bromination (NBS, AIBN, CCl₄, Reflux) Start->Step1 Intermediate1 3-Bromo-4-(bromomethyl)benzonitrile Step1->Intermediate1 Step2 Hydrolysis (1. NaOAc, DMF; 2. NaOH, MeOH) Intermediate1->Step2 Intermediate2 3-Bromo-4-(hydroxymethyl)benzonitrile Step2->Intermediate2 Step3 Oxidation (PCC, DCM) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.

  • N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and contact with skin.

  • Pyridinium chlorochromate (PCC) is a toxic and carcinogenic chromium (VI) compound. Handle with appropriate engineering controls and PPE.

  • Dispose of all chemical waste according to institutional and local regulations.

This detailed protocol provides a reliable and scalable method for the synthesis of this compound, enabling its accessibility for further research and development in the pharmaceutical and agrochemical industries.

Application Notes and Protocols: One-Pot Synthesis of Bio-active Scaffolds from 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a one-pot, three-component synthesis of a substituted quinazolin-4(3H)-one starting from 3-Bromo-4-formylbenzonitrile. This method offers an efficient route to a key heterocyclic scaffold prevalent in many biologically active compounds and marketed drugs. The protocol is designed to be a foundational method for medicinal chemists and drug discovery scientists exploring new chemical entities.

Introduction

This compound is a versatile starting material in organic synthesis due to its three distinct functional groups: a nitrile, an aldehyde, and a bromo substituent. This unique combination allows for a variety of chemical transformations, making it an attractive building block for the synthesis of complex heterocyclic systems. One-pot multi-component reactions are particularly valuable in drug discovery as they allow for the rapid assembly of complex molecules from simple precursors in a single step, saving time and resources.

This protocol details a one-pot synthesis of a 2,3-disubstituted-quinazolin-4(3H)-one from this compound, an amine, and isatoic anhydride. Quinazolinones are a prominent class of N-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.

Reaction Scheme

The overall reaction involves the condensation of this compound with an amine to form an in-situ generated imine. This intermediate is then reacted with isatoic anhydride in a one-pot fashion, which, upon decarboxylation and subsequent cyclization, affords the desired quinazolin-4(3H)-one.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the one-pot synthesis of 2-(2-bromo-4-cyanophenyl)-3-phenylquinazolin-4(3H)-one. The data presented is representative of typical yields and conditions for this type of transformation.

EntryStarting MaterialAmineThird ComponentSolventCatalystTemp (°C)Time (h)Yield (%)
1This compoundAnilineIsatoic AnhydrideDMFp-Toluenesulfonic acid1201285
2This compoundBenzylamineIsatoic AnhydrideDMAcAcetic Acid1301282
3This compound4-FluoroanilineIsatoic AnhydrideNMPSc(OTf)₃1201088

Experimental Protocol: One-Pot Synthesis of 2-(2-bromo-4-cyanophenyl)-3-phenylquinazolin-4(3H)-one

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Isatoic Anhydride (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), aniline (1.0 eq), and N,N-Dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isatoic anhydride (1.0 eq) and p-Toluenesulfonic acid (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain it at this temperature with stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the pure 2-(2-bromo-4-cyanophenyl)-3-phenylquinazolin-4(3H)-one.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_start Starting Materials A 3-Bromo-4-formyl- benzonitrile D In-situ Imine Formation A->D + p-TSA DMF, rt B Aniline B->D + p-TSA DMF, rt C Isatoic Anhydride E Nucleophilic Attack & Decarboxylation C->E 120 °C D->E 120 °C F Cyclization E->F Heat G 2-(2-bromo-4-cyanophenyl)-3- phenylquinazolin-4(3H)-one F->G Experimental_Workflow start Start reactants 1. Mix Starting Materials: - this compound - Aniline - Isatoic Anhydride - p-TSA in DMF start->reactants reaction 2. Heat Reaction Mixture (120 °C, 12h) reactants->reaction workup 3. Aqueous Workup: - Ethyl Acetate Extraction - Bicarbonate & Brine Wash reaction->workup drying 4. Dry & Concentrate: - Dry with Na2SO4 - Evaporate Solvent workup->drying purification 5. Purify Product: - Silica Gel Column Chromatography drying->purification product Final Product: 2-(2-bromo-4-cyanophenyl)-3- phenylquinazolin-4(3H)-one purification->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-4-formylbenzonitrile (also known as 2-Bromo-4-cyanobenzaldehyde), a key intermediate for researchers, scientists, and professionals in drug development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve your yield and overcome common challenges in this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on your chosen synthetic route. The two primary routes are the bromination of 4-formylbenzonitrile and the formylation of 3-bromobenzonitrile.

  • For the bromination of 4-formylbenzonitrile:

    • Incomplete Reaction: The bromination may not have gone to completion. Consider increasing the reaction time or temperature. However, be cautious as this may also lead to the formation of side products.

    • Suboptimal Reagents: The quality of your brominating agent (e.g., N-Bromosuccinimide - NBS) is crucial. Use freshly recrystallized NBS for best results. The initiator (e.g., AIBN or benzoyl peroxide) should also be of high purity.

    • Side Reactions: Over-bromination, leading to di-bromo species, is a common side reaction that will lower the yield of your desired mono-bromo product. Careful control of the stoichiometry of the brominating agent is essential.

  • For the formylation of 3-bromobenzonitrile:

    • Inefficient Formylation: The choice of formylating agent and reaction conditions are critical. Stronger formylating conditions might be needed, but this can also lead to decomposition of the starting material or product.

    • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding carboxylic acid or amide. Ensure your reaction and work-up conditions are as neutral as possible.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The presence of multiple spots on your TLC plate indicates the formation of side products. Common impurities include:

  • Unreacted Starting Material: This is a common impurity if the reaction has not gone to completion.

  • Di-brominated Product: In the case of brominating 4-formylbenzonitrile, the formation of a di-brominated benzonitrile is a likely side product.

  • Hydrolysis Products: As mentioned, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under certain conditions. The formyl group can also be oxidized to a carboxylic acid.

  • Products from Ring Bromination: While benzylic bromination is favored under radical conditions, some ring bromination may occur, especially if the reaction conditions are not well-controlled.

Q3: How can I effectively purify the crude this compound?

A3: Purification of the crude product is typically achieved through column chromatography or recrystallization.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from impurities. A solvent system of hexane and ethyl acetate is often a good starting point for elution.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient purification method. Suitable solvents include ethanol, isopropanol, or a mixture of hexane and ethyl acetate.

Q4: What are the key safety precautions I should take during this synthesis?

A4: It is crucial to handle all chemicals with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care. Bromine is highly corrosive and toxic.

  • Solvents: Many organic solvents used in this synthesis are flammable and may be harmful if inhaled or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to this compound.

Route 1: Bromination of 4-Formylbenzonitrile

This route is analogous to the synthesis of similar bromo-benzaldehyde derivatives.

Step 1: Benzylic Bromination of 4-Methylbenzonitrile

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (catalytic amount).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(bromomethyl)benzonitrile.

Step 2: Oxidation to this compound

This step is a conceptual outline as direct oxidation of a bromomethyl group to an aldehyde in the presence of a nitrile can be challenging. A more common approach is hydrolysis to the alcohol followed by oxidation.

Alternative Step 2a: Hydrolysis to 4-bromo-3-(hydroxymethyl)benzonitrile

  • Dissolve the crude 4-(bromomethyl)benzonitrile in a mixture of acetone and water.

  • Add a mild base such as sodium bicarbonate and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

Alternative Step 2b: Oxidation of the alcohol to the aldehyde

  • Dissolve the crude 4-bromo-3-(hydroxymethyl)benzonitrile in a suitable solvent like dichloromethane.

  • Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate for Dess-Martin periodinane).

  • Filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

Route 2: Formylation of 3-Bromobenzonitrile

This method involves the direct introduction of a formyl group onto the 3-bromobenzonitrile ring. Various formylation methods can be employed, such as the Vilsmeier-Haack reaction or lithiation followed by quenching with a formylating agent.

Vilsmeier-Haack Formylation (Illustrative Protocol)

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of 3-bromobenzonitrile in a suitable anhydrous solvent like 1,2-dichloroethane.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0°C.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of 3-bromobenzonitrile.

  • Allow the reaction to warm to room temperature and then heat to a temperature between 60-80°C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base such as sodium hydroxide or sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and their impact on the synthesis. Please note that optimal conditions may vary depending on the specific scale and equipment used.

Table 1: Bromination of 4-Substituted Benzonitriles (Analogous Reactions)

Starting MaterialBrominating Agent (Equivalents)InitiatorSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-MethylbenzonitrileNBS (1.0)AIBNCCl₄Reflux3~80-90 (crude)General Procedure
4-FluorobenzaldehydeNaBr/HCl/NaOCl-CH₂Cl₂/H₂O20-25190-92Patent CN109912396B[1]

Table 2: Formylation of Substituted Benzenes (Analogous Reactions)

Starting MaterialFormylation MethodReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
3-BromotolueneVilsmeier-HaackPOCl₃, DMF1,2-Dichloroethane705~75General Procedure
PhenolDuff ReactionHexamethylenetetramine, Acetic AcidGlycerol150-1600.2515-20General Procedure

Visualizations

The following diagrams illustrate the synthetic workflows and a troubleshooting decision tree.

Synthetic_Workflow_Bromination cluster_0 Route 1: Bromination Pathway 4-Formylbenzonitrile 4-Formylbenzonitrile Benzylic_Bromination Benzylic Bromination (NBS, AIBN) 4-Formylbenzonitrile->Benzylic_Bromination Starting Material 4-(Bromomethyl)benzonitrile 4-(Bromomethyl)benzonitrile Benzylic_Bromination->4-(Bromomethyl)benzonitrile Intermediate Hydrolysis Hydrolysis (NaHCO3, Acetone/H2O) 4-(Bromomethyl)benzonitrile->Hydrolysis Intermediate 4-Bromo-3-(hydroxymethyl)benzonitrile 4-Bromo-3-(hydroxymethyl)benzonitrile Hydrolysis->4-Bromo-3-(hydroxymethyl)benzonitrile Intermediate Oxidation Oxidation (PCC or DMP) 4-Bromo-3-(hydroxymethyl)benzonitrile->Oxidation Intermediate 3-Bromo-4-formylbenzonitrile_1 This compound Oxidation->3-Bromo-4-formylbenzonitrile_1 Final Product

Caption: Synthetic workflow for this compound via bromination.

Synthetic_Workflow_Formylation cluster_1 Route 2: Formylation Pathway 3-Bromobenzonitrile 3-Bromobenzonitrile Formylation Formylation (Vilsmeier-Haack) 3-Bromobenzonitrile->Formylation Starting Material 3-Bromo-4-formylbenzonitrile_2 This compound Formylation->3-Bromo-4-formylbenzonitrile_2 Final Product

Caption: Synthetic workflow for this compound via formylation.

Troubleshooting_Guide Low_Yield Problem: Low Yield Check_Purity Check Purity of Starting Materials & Reagents Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Low_Yield->Optimize_Conditions Analyze_Side_Products Analyze Side Products by TLC/GC-MS Low_Yield->Analyze_Side_Products Incomplete_Reaction Issue: Incomplete Reaction Analyze_Side_Products->Incomplete_Reaction Unreacted SM Over-bromination Issue: Over-bromination/ Side Reactions Analyze_Side_Products->Over-bromination Higher MW peaks Hydrolysis_Byproduct Issue: Hydrolysis of Nitrile Analyze_Side_Products->Hydrolysis_Byproduct Polar impurities Increase_Time_Temp Solution: Increase reaction time/temperature cautiously. Incomplete_Reaction->Increase_Time_Temp Adjust_Stoichiometry Solution: Adjust stoichiometry of reagents (e.g., NBS). Over-bromination->Adjust_Stoichiometry Neutral_Conditions Solution: Ensure neutral pH during reaction and workup. Hydrolysis_Byproduct->Neutral_Conditions

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Purification of Crude 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-4-formylbenzonitrile.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential CauseTroubleshooting StepExpected Outcome
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents such as ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate to find the optimal one. A good starting point for aryl nitriles can be alcoholic solvents.[1]A significant increase in crystal formation upon cooling, leading to higher recovery.
Excessive Solvent Volume Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To check for excess solvent, evaporate a small amount of the mother liquor; a significant solid residue indicates that much of the product remains dissolved.[2]Improved crystal yield upon cooling.
Cooling Too Rapidly Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]Formation of larger, purer crystals.
Premature Crystallization If the product crystallizes in the funnel during hot filtration, preheat the filtration apparatus. A stemless funnel is recommended to prevent clogging.[3]Minimized loss of product during hot filtration.
Issue 2: Oiling Out Instead of Crystallization
Potential CauseTroubleshooting StepExpected Outcome
High Impurity Concentration "Oiling out" can occur when the melting point of the mixture is significantly lower than that of the pure compound. Consider a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization.The purer material is more likely to crystallize as a solid.
Solvent Boiling Point Too High If the solvent's boiling point is higher than the melting point of the solute, the compound may melt before dissolving and separate as an oil. Choose a solvent with a lower boiling point.Formation of solid crystals from the solution upon cooling.
Supersaturated Solution The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.Successful crystallization from the less saturated solution.
No Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.Initiation of crystal growth.
Issue 3: Ineffective Purification by Column Chromatography
Potential CauseTroubleshooting StepExpected Outcome
Inappropriate Solvent System (Eluent) The polarity of the eluent may be too high or too low for effective separation. Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.35 for this compound and good separation from impurities.[4]Clear separation of spots on the TLC plate, which will translate to good separation on the column.
Column Overloading Using too much crude material results in broad, overlapping bands. As a general rule, use 20-50 times the weight of adsorbent (silica gel or alumina) to the weight of the crude sample.[4]Sharper bands and improved separation of components.
Improper Column Packing Air bubbles or cracks in the stationary phase will lead to channeling and poor separation. Prepare a slurry of the silica gel in the eluent and pour it carefully into the column, allowing it to settle without air pockets.[4]A uniformly packed column, resulting in even solvent flow and better separation.
Sample Loading Technique Loading the sample in a large volume of solvent will cause it to spread out. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.A narrow starting band, leading to sharper separated bands.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Common impurities can originate from the starting materials and side reactions during synthesis. If prepared from 4-formylbenzonitrile via bromination, unreacted starting material and regioisomers (e.g., 2-bromo-4-formylbenzonitrile) could be present. If synthesized from a corresponding aldehyde and hydroxylamine, aldoxime intermediates may be present as impurities.[1]

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: For aryl nitriles, alcoholic solvents are often a good starting point.[1] Consider trying ethanol or isopropanol first. If the compound is too soluble, a mixed solvent system like ethyl acetate/heptane or toluene/hexane may provide better results.

Q3: How do I choose the right solvent system for column chromatography?

A3: The best method is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for a compound like this compound would be mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane. The ideal eluent will give your target compound an Rf value of around 0.3-0.4 and show good separation from all impurity spots.[4][5]

Q4: My purified this compound is still colored. How can I remove the color?

A4: Colored impurities can sometimes be removed by treating a solution of the compound with activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude this compound and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to use a stemless funnel to prevent premature crystallization.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Use TLC to determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is a common choice for compounds of moderate polarity.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully add the sample solution to the top of the column. Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Insoluble Impurities? B->C D Hot Gravity Filtration C->D Yes E Slow Cooling C->E No D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Product I->J

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Select Eluent (via TLC) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-formylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, a substrate that presents unique challenges due to its electron-deficient nature and the presence of a reactive formyl group.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the likely causes?

Answer:

Low yields with this substrate are often attributed to several factors, primarily related to the electronic properties of the starting material and potential side reactions. Key areas to investigate include:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical for activating the electron-deficient C-Br bond in this compound. Standard catalysts may not be sufficiently active.

  • Suboptimal Reaction Conditions: The base, solvent, and temperature play a crucial role in the catalytic cycle. An improper combination can lead to slow reaction rates or catalyst deactivation.

  • Catalyst Inhibition: The nitrile or formyl group on the substrate, or the product itself, can potentially coordinate to the palladium center, leading to catalyst inhibition and a stalled reaction.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include:

    • Protodeboronation: The hydrolysis of the boronic acid reagent.

    • Homocoupling: The coupling of two boronic acid molecules.

    • Dehalogenation: The replacement of the bromine atom with a hydrogen atom on the starting material.[1]

Question: I am observing a significant amount of the debrominated starting material (4-formylbenzonitrile) in my reaction mixture. How can I prevent this?

Answer:

The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid. To minimize this:

  • Optimize the Catalyst System: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over dehalogenation. Pre-catalysts like XPhos Pd G2 have shown success in reducing this side reaction.[1]

  • Choice of Base: Stronger bases like alkoxides can sometimes promote dehalogenation. Consider using weaker inorganic bases such as K₂CO₃ or K₃PO₄.[1]

  • Solvent Selection: Protic solvents, such as alcohols, can act as a hydride source. Switching to aprotic solvents like dioxane, THF, or toluene is often beneficial.[1]

  • Control Reaction Time and Temperature: Running the reaction at the lowest effective temperature and for the shortest time necessary can help minimize this side reaction.[1]

Question: My boronic acid appears to be decomposing, leading to homocoupling byproducts. What can I do to mitigate this?

Answer:

Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be a significant issue. To address this:

  • Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture.

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can help avoid an excess of Pd(II) at the beginning of the reaction, which can promote homocoupling.

  • Controlled Reagent Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to minimize its decomposition and subsequent homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. However, for electron-deficient substrates like this compound, a slightly higher initial loading (e.g., 2-5 mol%) might be necessary to achieve a reasonable reaction rate. Optimization experiments should then be performed to determine the lowest effective catalyst loading for your specific reaction conditions.

Q2: Which palladium catalysts and ligands are recommended for this type of electron-deficient substrate?

A2: For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands are generally preferred as they can facilitate the oxidative addition step, which is often rate-limiting. Catalyst systems that have shown success with similar substrates include:

  • Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos: These bulky, electron-rich biaryl phosphine ligands are often effective for challenging couplings.

  • Pre-formed catalysts like XPhos Pd G2, G3, or G4: These are often more stable and can provide more reproducible results.

Q3: How does the formyl group at the ortho position affect the reaction?

A3: The ortho-formyl group can influence the reaction in several ways:

  • Steric Hindrance: It can sterically hinder the approach of the catalyst to the C-Br bond, potentially slowing down the oxidative addition step.

  • Electronic Effects: As an electron-withdrawing group, it activates the aryl bromide towards oxidative addition.

  • Potential for Catalyst Inhibition: The oxygen of the formyl group could potentially coordinate to the palladium center, forming a stable chelate that could inhibit catalyst turnover. The use of bulky ligands can help to mitigate this.

Q4: What are the recommended bases and solvents for this reaction?

A4: The choice of base and solvent is highly interdependent and should be optimized for each specific substrate combination.

  • Bases: A range of bases can be effective. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often a good starting point, especially in polar aprotic solvents like DMF or with aqueous solvent mixtures. For ethereal solvents like dioxane or THF, stronger bases such as Cs₂CO₃ may be necessary.

  • Solvents: A variety of solvents can be used. Common choices include mixtures of an organic solvent with water (e.g., dioxane/water, THF/water) or polar aprotic solvents like DMF. The aqueous component helps to dissolve the inorganic base and facilitate the transmetalation step.

Data Presentation

The following tables summarize typical reaction conditions and the effect of varying catalyst loading for the Suzuki coupling of aryl bromides with functionalities similar to this compound.

Table 1: General Reaction Parameters for Suzuki Coupling of Electron-Deficient Aryl Bromides

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts (e.g., XPhos Pd G-series)Pre-catalysts can offer better stability and reproducibility.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Ligand-to-metal ratio is typically 1:1 to 2:1.
Catalyst Loading 0.5 - 5 mol%Optimization is crucial to balance cost and efficiency.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is often dependent on the solvent.
Solvent Dioxane/H₂O, THF/H₂O, DMF, TolueneDegassing of solvents is critical to prevent catalyst deactivation.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates.

Table 2: Illustrative Effect of Catalyst Loading on Reaction Yield

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Pd(PPh₃)₄524Low to moderate
2Pd(OAc)₂ / SPhos212Good to Excellent
3Pd(OAc)₂ / SPhos0.524Moderate to Good
4XPhos Pd G318Excellent
5XPhos Pd G30.118Good

Note: The data in this table is illustrative and based on general trends observed for similar Suzuki coupling reactions. Actual results may vary depending on the specific boronic acid, base, solvent, and temperature used.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol provides a general starting point and may require optimization for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)

  • Phosphine ligand (e.g., SPhos; 4 mol%)

  • Base (e.g., K₃PO₄; 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: To the flask, add the palladium catalyst and the phosphine ligand.

  • Degassing: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) for three cycles.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylBr This compound ArylBr->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation BoronicAcid Aryl'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeLigand Yes CheckConditions Are Reaction Conditions Suitable? CheckCatalyst->CheckConditions No IncreaseLoading Increase Catalyst Loading ChangeLigand->IncreaseLoading IncreaseLoading->CheckConditions ScreenBases Screen Different Bases (K2CO3, K3PO4, Cs2CO3) CheckConditions->ScreenBases Yes CheckSideReactions Are Side Reactions Occurring? CheckConditions->CheckSideReactions No ScreenSolvents Screen Different Solvents (Dioxane/H2O, THF/H2O, DMF) ScreenBases->ScreenSolvents ScreenSolvents->CheckSideReactions Degas Thoroughly Degas Solvents and Reaction Mixture CheckSideReactions->Degas Yes (Homocoupling) UseAproticSolvent Switch to Aprotic Solvent CheckSideReactions->UseAproticSolvent Yes (Dehalogenation) Success Improved Yield CheckSideReactions->Success No Degas->Success UseAproticSolvent->Success

References

Overcoming solubility issues with 3-Bromo-4-formylbenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-formylbenzonitrile, focusing on overcoming common solubility challenges in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic compound containing polar functional groups (nitrile and aldehyde) and a nonpolar benzene ring with a bromine substituent. This structure results in moderate polarity. While it is generally poorly soluble in water, it exhibits solubility in a range of common organic solvents. However, achieving high concentrations can be challenging in certain non-polar or very polar solvents.

Q2: I am observing incomplete dissolution of this compound in my chosen solvent at room temperature. What should I do?

A2: Incomplete dissolution is a common issue. Here are a few steps you can take:

  • Heating: Gently warming the mixture can significantly increase the solubility of this compound. Use a water bath or a heating mantle and monitor the temperature to avoid solvent loss or degradation of the compound.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance the dissolution rate.

  • Solvent Screening: If heating or sonication is not effective or desirable for your experiment, consider testing the solubility in a different solvent. A solvent screen with small amounts of the compound in various solvents can quickly identify a more suitable option.

Q3: My compound precipitates out of solution when I cool it down or when I add another reagent. How can I prevent this?

A3: Precipitation upon cooling or addition of another reagent often indicates that the solution is supersaturated at the new temperature or that the added reagent is an anti-solvent.

  • Use a Co-solvent System: Employing a mixture of a good solvent and a poorer solvent (co-solvent) can help maintain solubility over a wider range of conditions.[1][2][3][4]

  • Control the Cooling Rate: Slow, controlled cooling is less likely to cause rapid precipitation, which can trap impurities.[5] Allowing the solution to cool to room temperature slowly before further cooling in an ice bath can promote the formation of purer crystals if crystallization is the goal.

  • Maintain Temperature: If the subsequent reaction step allows, maintaining a slightly elevated temperature might be necessary to keep the compound in solution.

Q4: Are there any known incompatibilities of this compound with common lab reagents or solvents?

A4: this compound contains an aldehyde group, which can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air. It is advisable to store the compound under an inert atmosphere.[6] When working with strongly basic or nucleophilic reagents, be mindful of potential reactions at the aldehyde or displacement of the bromine atom.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Difficulty in Preparing a Concentrated Stock Solution

Problem: You are unable to achieve the desired concentration of this compound in a single solvent for your reaction or assay.

Troubleshooting Steps:

  • Consult Solubility Data: Refer to the solubility chart to select the most appropriate solvent.

  • Employ Co-solvents: Prepare the stock solution in a good solvent (e.g., DMSO, DMF, or THF) at a higher concentration and then dilute it with a miscible co-solvent in which the compound is less soluble but which is more suitable for your downstream application.

  • Particle Size Reduction: If you have the solid material, grinding it to a finer powder can increase the surface area and improve the dissolution rate.[3][4][7][8]

Issue 2: Oiling Out or Formation of an Amorphous Precipitate Instead of Crystals During Recrystallization

Problem: During the purification of this compound by recrystallization, the compound separates as an oil or an amorphous solid rather than forming well-defined crystals.

Troubleshooting Steps:

  • Adjust Solvent Polarity: "Oiling out" often occurs when the solvent is too nonpolar for the compound at the saturation point. Try using a slightly more polar solvent or a solvent mixture.

  • Reduce Supersaturation: This can be achieved by using a larger volume of solvent or by cooling the solution more slowly.[5]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can provide a surface for crystal nucleation.[5]

  • Seeding: If you have a few crystals of pure this compound, adding a seed crystal to the cooled, saturated solution can induce crystallization.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature

SolventSolubilityObservations
Dimethyl Sulfoxide (DMSO)HighReadily dissolves to form a clear solution.
N,N-Dimethylformamide (DMF)HighSoluble at high concentrations.
Tetrahydrofuran (THF)ModerateSoluble, but may require slight warming for higher concentrations.
AcetoneModerateForms a clear solution at moderate concentrations.
Dichloromethane (DCM)Moderate to LowMay require warming to fully dissolve.
Ethyl AcetateLowLimited solubility at room temperature.
MethanolLowSparingly soluble.
HexanesVery LowEssentially insoluble.
WaterVery LowInsoluble.

Note: This table provides qualitative solubility information based on general principles for similarly structured molecules. It is always recommended to perform a small-scale solubility test for your specific application.

Experimental Protocols

Protocol 1: Preparation of a Saturated Solution of this compound

Objective: To prepare a saturated solution of this compound in a chosen solvent for experimental use or for determining solubility.

Materials:

  • This compound

  • Selected organic solvent (e.g., Tetrahydrofuran)

  • Vial with a screw cap

  • Magnetic stirrer and stir bar

  • Spatula

  • Balance

Procedure:

  • Weigh out a known amount of this compound and add it to the vial.

  • Add a measured volume of the solvent to the vial.

  • Add the magnetic stir bar to the vial and cap it securely.

  • Place the vial on the magnetic stirrer and stir the mixture at a constant speed at room temperature.

  • Continue stirring and observe the dissolution. If the solid completely dissolves, add more this compound in small, weighed increments until a small amount of solid remains undissolved, indicating that the solution is saturated.

  • Allow the mixture to stir for at least one hour to ensure equilibrium is reached.

  • Let the solution stand for any undissolved solid to settle. The clear supernatant is the saturated solution.

Protocol 2: Small-Scale Recrystallization for Purification

Objective: To purify this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of Ethyl Acetate and Hexanes)

  • Erlenmeyer flasks (two)

  • Hot plate or heating mantle

  • Glass funnel

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., Ethyl Acetate) to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate while swirling until the solvent begins to boil.

  • Add more solvent dropwise until the solid just dissolves. Avoid adding excess solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed glass funnel into a clean, warm Erlenmeyer flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to dry completely under vacuum.

Visualizations

experimental_workflow Workflow for Overcoming Solubility Issues start Start: Incomplete Dissolution solvent_selection Select Appropriate Solvent (Refer to Solubility Table) start->solvent_selection heating_sonication Apply Gentle Heating or Sonication solvent_selection->heating_sonication co_solvent Use a Co-solvent System heating_sonication->co_solvent Failure dissolved Compound Dissolved heating_sonication->dissolved Success co_solvent->dissolved

Caption: A logical workflow for addressing solubility problems.

troubleshooting_crystallization Troubleshooting Recrystallization start Start: Oiling Out During Recrystallization adjust_polarity Adjust Solvent Polarity (e.g., add more polar solvent) start->adjust_polarity slow_cooling Ensure Slow Cooling adjust_polarity->slow_cooling scratch_seed Scratch Flask or Add Seed Crystal slow_cooling->scratch_seed crystals_formed Crystals Formed scratch_seed->crystals_formed

Caption: Steps for troubleshooting poor crystallization.

References

Technical Support Center: Characterization of Impurities in 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the characterization of impurities in 3-Bromo-4-formylbenzonitrile. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and quality control processes.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities in this compound can originate from the manufacturing process (process-related impurities) or from degradation of the final product (degradation products).

  • Process-Related Impurities: A likely synthetic route for this compound is the direct bromination of 4-formylbenzonitrile. Based on this, potential process-related impurities include:

    • Unreacted Starting Material: 4-formylbenzonitrile.

    • Isomeric Byproducts: Bromination of 4-formylbenzonitrile can potentially lead to the formation of other isomers, such as 2-Bromo-4-formylbenzonitrile.

    • Over-brominated Products: Di-brominated species could also be present.

    • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.

  • Degradation Products: Forced degradation studies are crucial to identify potential degradation products.[1][2] Common degradation pathways for aromatic aldehydes and nitriles include:

    • Oxidation: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid (3-Bromo-4-cyanobenzoic acid).

    • Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate.[3]

    • Photodegradation: Exposure to light can lead to the formation of various degradation products.

Q2: What analytical techniques are recommended for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying impurities. A reverse-phase method is typically suitable for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and some process-related impurities.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown impurities, especially when isolated in sufficient quantity.

Q3: How can I troubleshoot common issues during the analysis of this compound?

A3: Please refer to the detailed troubleshooting guides in the following section for specific issues related to different analytical techniques.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For acidic compounds, a lower pH is generally better.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Ghost peaks Carryover from previous injections.Implement a needle wash step in the autosampler method. Inject a blank solvent run to confirm carryover.
Contaminated mobile phase or system.Prepare fresh mobile phase. Flush the HPLC system thoroughly.
Inconsistent retention times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Check for leaks in the pump.
Temperature variations.Use a column oven to maintain a constant temperature.
Unexpected peaks Sample degradation.Prepare fresh samples and analyze them promptly. Store samples appropriately (e.g., protected from light, at low temperature).
Contamination from sample preparation.Use high-purity solvents and clean glassware for sample preparation.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No peaks or very small peaks Injection problem.Check the syringe and septum for leaks or blockage. Verify the injection volume.
Inappropriate inlet temperature.Optimize the inlet temperature to ensure complete vaporization of the analyte without degradation.
Peak tailing Active sites in the liner or column.Use a deactivated liner. Condition the column according to the manufacturer's instructions.
Poor mass spectral quality Low analyte concentration.Increase the sample concentration or injection volume.
MS source contamination.Clean the ion source according to the manufacturer's instructions.
Isomer co-elution Insufficient chromatographic resolution.Optimize the GC temperature program (e.g., use a slower ramp rate). Use a longer column or a column with a different stationary phase.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for the analysis of residual solvents and other volatile impurities.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-450

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, DMF) at a concentration of approximately 10 mg/mL.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_characterization Impurity Characterization Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Degradation HPLC_UV HPLC-UV Analysis Forced_Degradation->HPLC_UV GC_MS GC-MS Analysis Forced_Degradation->GC_MS LC_MS LC-MS/MS for Unknowns HPLC_UV->LC_MS Quantification Quantification of Known Impurities HPLC_UV->Quantification GC_MS->Quantification Identification Identification of Unknown Impurities LC_MS->Identification Structure_Elucidation Structure Elucidation (e.g., NMR, HRMS) Identification->Structure_Elucidation

Caption: Experimental workflow for impurity characterization.

troubleshooting_logic cluster_solutions Potential Solutions Start Analytical Issue Encountered Check_Method Review Analytical Method Parameters Start->Check_Method Check_System Verify System Performance Start->Check_System Check_Sample Assess Sample Preparation & Stability Start->Check_Sample Optimize_Method Optimize Method (e.g., gradient, temp.) Check_Method->Optimize_Method System_Maintenance Perform System Maintenance Check_System->System_Maintenance Reprepare_Sample Prepare Fresh Sample Check_Sample->Reprepare_Sample Resolution Problem Resolved Optimize_Method->Resolution System_Maintenance->Resolution Reprepare_Sample->Resolution

Caption: Logical troubleshooting workflow for analytical issues.

References

Troubleshooting failed reactions involving 2-bromo-4-cyanobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-bromo-4-cyanobenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues encountered in reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity and stability of my 2-bromo-4-cyanobenzaldehyde starting material?

A1: The purity of 2-bromo-4-cyanobenzaldehyde is crucial for a successful reaction. Commercially available reagents typically have a purity of 97% or higher.[1][2][3]

  • Purity Assessment: You can assess the purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to check for characteristic proton and carbon signals, and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. The melting point is also a good indicator of purity; a sharp melting point around 120-122°C suggests high purity.[3]

  • Stability and Storage: This compound should be stored in an inert atmosphere at 2-8°C.[1] Over time, the aldehyde group can oxidize to a carboxylic acid, especially if exposed to air and light. This impurity can interfere with subsequent reactions. It is advisable to use freshly purchased or properly stored material.

Q2: My reaction is not proceeding. In a Suzuki coupling, what are the most common reasons for failure with this substrate?

A2: Failed Suzuki-Miyaura coupling reactions are common and can be attributed to several factors.[4][5]

  • Catalyst Inactivity: The Palladium (Pd) catalyst is the heart of the reaction. Ensure your catalyst is active. If you are using an older bottle, its activity may be diminished. Consider using a fresh batch or a pre-catalyst.

  • Oxygen Contamination: The Pd(0) active species is sensitive to oxygen. It is critical to thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4]

  • Base and Solvent Choice: The choice of base and solvent system is critical and often empirical.[6] For 2-bromo-4-cyanobenzaldehyde, common systems include K₂CO₃ or K₃PO₄ in solvent mixtures like dioxane/water or THF/water.[4][7] Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[7]

  • Boronic Acid Quality: Boronic acids can degrade over time through dehydration (forming boroxines) or deborylation.[6][8] Use high-quality boronic acid or consider converting it to a more stable trifluoroborate salt.

Q3: I'm attempting a Horner-Wadsworth-Emmons (HWE) reaction to form an alkene, but the yield is low. What should I check?

A3: The Horner-Wadsworth-Emmons reaction is a reliable method for forming alkenes, typically with high E-selectivity.[9][10][11] Low yields can often be traced to the base, the phosphonate reagent, or reaction conditions.

  • Base Strength: The phosphonate must be deprotonated to form the nucleophilic carbanion.[9] If you are using a weak base like Na₂CO₃, it may not be strong enough to deprotonate your specific phosphonate reagent. Stronger bases like NaH or KHMDS are often required.

  • Steric Hindrance: While 2-bromo-4-cyanobenzaldehyde is not exceptionally bulky, a sterically hindered phosphonate reagent may react slowly.

  • Water Contamination: The phosphonate carbanion is basic and can be quenched by water. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere.

  • Side Reactions: The aldehyde can undergo self-condensation (Cannizzaro reaction) under strongly basic conditions, although this is less common for aromatic aldehydes with electron-withdrawing groups.

Q4: My TLC plate shows multiple spots, including what I suspect are byproducts. What are the likely side reactions with 2-bromo-4-cyanobenzaldehyde?

A4: The multifunctionality of this molecule makes it susceptible to several side reactions depending on the conditions.

  • Hydrolysis of the Nitrile: Under strongly acidic or basic aqueous conditions, the cyanobenzonitrile group can hydrolyze to a carboxylic acid or an amide. If your reaction workup involves strong acid or base, this could be a source of impurities.

  • Debromination: In palladium-catalyzed reactions like Suzuki coupling, reductive dehalogenation (replacing the -Br with -H) can occur, leading to the formation of 4-cyanobenzaldehyde.

  • Oxidation/Reduction of the Aldehyde: The aldehyde is sensitive to both oxidizing and reducing agents. If your reaction conditions are not carefully controlled, it can be oxidized to a carboxylic acid or reduced to an alcohol.

Troubleshooting Guides

Issue 1: Low or No Product Conversion

This guide provides a systematic approach to diagnosing a reaction that has failed to produce the desired product.

start Start: Failed Reaction check_sm 1. Verify Starting Material (SM) Purity & Integrity (NMR, LCMS) start->check_sm check_reagents 2. Check Reagents - Catalyst activity - Base quality/strength - Solvent anhydrous? - Coupling partner purity check_sm->check_reagents check_conditions 3. Review Reaction Conditions - Temperature correct? - Degassing sufficient? - Reaction time adequate? check_reagents->check_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Suspect Quality analyze_crude 4. Analyze Crude Mixture (TLC, LCMS, Crude NMR) check_conditions->analyze_crude sm_recovered Unreacted SM Recovered? analyze_crude->sm_recovered decomposition Decomposition/Side Products? sm_recovered->decomposition No optimize Optimize Conditions: - Screen catalysts/bases/solvents - Adjust temperature - Increase reaction time sm_recovered->optimize Yes decomposition->check_reagents No, clean baseline end_fail Consult Literature for Alternative Procedures decomposition->end_fail Yes end_ok Problem Solved optimize->end_ok purify_reagents->check_conditions

Caption: General troubleshooting workflow for failed reactions.

Potential Cause Recommended Solution
Poor Starting Material Quality Verify the purity of 2-bromo-4-cyanobenzaldehyde via NMR, HPLC, or melting point. If impurities like the corresponding carboxylic acid are detected, purify the starting material by recrystallization or column chromatography, or use a new batch.
Inactive Catalyst (e.g., Palladium) Use a fresh bottle of catalyst. For Suzuki couplings, consider using a more robust pre-catalyst (e.g., a Buchwald pre-catalyst). Ensure anaerobic transfer of the catalyst to the reaction flask.[7]
Insufficient Degassing Degas the solvent and the final reaction mixture thoroughly by sparging with argon or nitrogen for at least 30 minutes.[4] For small-scale reactions, the "freeze-pump-thaw" method is highly effective.
Incorrect Base or Solvent The optimal base and solvent system can be highly substrate-dependent. Perform small-scale screens with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene, DMF).[4][6]
Low Reaction Temperature Aryl bromides are less reactive than aryl iodides.[5] Ensure the reaction temperature is sufficient for oxidative addition to occur. A typical range for Suzuki couplings is 80-120°C.[4]
Poor Reagent Solubility If any of the reagents are not fully dissolved, the reaction can be slow or incomplete. Try a different solvent system in which all components are soluble at the reaction temperature.[6]
Issue 2: Formation of Multiple Products/Impurities

This guide addresses scenarios where the reaction produces a complex mixture of products.

start Start: Complex Reaction Mixture identify 1. Identify Byproducts (LCMS, GCMS, NMR of crude) start->identify debromination Debromination Product (4-cyanobenzaldehyde) identify->debromination Mass = 131.13 hydrolysis Nitrile Hydrolysis Product (3-bromo-4-formylbenzoic acid) identify->hydrolysis Mass = 229.02 homocoupling Boronic Acid Homocoupling identify->homocoupling Biaryl from boronic acid other Other Side Products identify->other Unknowns sol_debromination Solution: - Use milder base - Reduce reaction time/temp - Ensure O₂-free conditions debromination->sol_debromination sol_hydrolysis Solution: - Use anhydrous conditions - Avoid strongly acidic/basic workup hydrolysis->sol_hydrolysis sol_homocoupling Solution: - Slow addition of halide - Use different Pd ligand - Ensure O₂-free conditions homocoupling->sol_homocoupling sol_other Solution: - Lower reaction temperature - Change solvent - Use more selective reagents other->sol_other end Reaction Optimized sol_debromination->end sol_hydrolysis->end sol_homocoupling->end sol_other->end

Caption: Identifying and mitigating common side products.

Observed Byproduct Potential Cause Recommended Solution
Debromination Product (e.g., 4-cyanobenzaldehyde)Reductive dehalogenation is a common side reaction in Pd-catalyzed couplings. It can be promoted by excessive heat, prolonged reaction times, or certain bases/ligands.Lower the reaction temperature. Reduce the reaction time once the starting material is consumed (monitor by TLC/LCMS). Screen different phosphine ligands.
Nitrile Hydrolysis (to amide or carboxylic acid)Presence of water under harsh (especially basic) conditions and high temperatures.Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere. If possible, use a non-aqueous workup procedure.
Homocoupling of Boronic Acid This is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[4]Ensure the reaction is thoroughly degassed. Sometimes, using a different palladium source or ligand can minimize homocoupling.
Aldehyde Reduction (to benzyl alcohol)Some reaction conditions, particularly if certain additives or impurities are present, can lead to the reduction of the aldehyde.Re-evaluate all reagents for potential reducing agents. Ensure the reaction is run under inert conditions.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling an arylboronic acid with 2-bromo-4-cyanobenzaldehyde.

Materials:

  • 2-bromo-4-cyanobenzaldehyde (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Dioxane and Water, 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • To a round-bottom flask, add 2-bromo-4-cyanobenzaldehyde, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via cannula or syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS. Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons Olefination

This protocol describes the formation of an α,β-unsaturated alkene from 2-bromo-4-cyanobenzaldehyde.[10]

Materials:

  • Phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq)

  • Strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 2-bromo-4-cyanobenzaldehyde (1.0 eq)

  • Anhydrous solvent (e.g., THF)

  • Round-bottom flask, magnetic stirrer, inert gas supply (N₂ or Ar), syringe

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the anhydrous solvent.

  • Carefully add the NaH to the solvent.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the phosphonate reagent dropwise via syringe. Allow the mixture to stir for 30-60 minutes at 0°C to ensure complete formation of the ylide.

  • Dissolve 2-bromo-4-cyanobenzaldehyde in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[10]

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alkene.

References

Technical Support Center: Cross-Coupling Reactions with 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-Bromo-4-formylbenzonitrile in cross-coupling reactions. The following information is designed to offer practical guidance on catalyst selection, reaction optimization, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for functionalizing this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[1]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[2]

  • Heck Reaction: For the coupling of the aryl bromide with alkenes.[3]

Q2: What are the main challenges when using this compound in cross-coupling reactions?

A2: The primary challenges arise from the electron-withdrawing nature of the nitrile (-CN) and formyl (-CHO) groups. These groups can influence the electronic properties of the aryl bromide, potentially affecting the oxidative addition step in the catalytic cycle. Additionally, the nitrile group can coordinate to the metal center of the catalyst, which may lead to catalyst inhibition or deactivation. Careful selection of ligands is crucial to mitigate these effects.

Q3: Which types of ligands are recommended for cross-coupling reactions with this substrate?

A3: For substrates with potentially coordinating groups like nitriles, bulky and electron-rich phosphine ligands are generally recommended. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle while minimizing catalyst inhibition. Examples of such ligands include:

  • For Suzuki-Miyaura: SPhos, XPhos, and RuPhos are often effective.

  • For Buchwald-Hartwig: Biarylphosphine ligands like XPhos, and Josiphos-type ligands have shown good performance in similar systems.[4]

  • For Sonogashira: While traditional phosphine ligands like PPh₃ can be used, more specialized ligands may be required for challenging couplings.

Q4: Can nickel or copper catalysts be used as alternatives to palladium?

A4: Yes, both nickel and copper-based catalytic systems are viable alternatives to palladium for certain cross-coupling reactions and may offer advantages in terms of cost and reactivity.

  • Nickel catalysts are increasingly used for Suzuki-Miyaura and Buchwald-Hartwig type reactions, often showing high activity.[5]

  • Copper catalysts are traditionally used as co-catalysts in the Sonogashira reaction but can also be used as the primary catalyst in Ullmann-type couplings, which are an alternative to the Buchwald-Hartwig amination.[5]

Troubleshooting Guides

Low or No Product Yield

Low or no product yield is a frequent issue in cross-coupling reactions. The following guides for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound provide systematic troubleshooting strategies.

Potential Cause Troubleshooting Strategy
Catalyst Inactivity or Inhibition The nitrile group may be coordinating to and inhibiting the palladium catalyst. Ensure your palladium precursor is properly activated to its Pd(0) state. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center. For challenging substrates, increasing the catalyst loading (from 1-5 mol%) may be necessary.
Inappropriate Base or Solvent The choice of base is critical for activating the boronic acid.[6] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[7] Ensure the base is finely powdered. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.
Degradation of Boronic Acid Protodeboronation, the replacement of the boronic acid group with hydrogen, can occur, especially in the presence of water.[8] Use a slight excess (1.1-1.2 equivalents) of the boronic acid and ensure the reaction is thoroughly degassed.
Side Reactions of the Formyl Group The aldehyde functionality may undergo side reactions under basic conditions (e.g., aldol condensation). Using milder bases like K₃PO₄ or KF can help minimize these side reactions.[6]
Potential Cause Troubleshooting Strategy
Catalyst Inhibition A sluggish or stalled reaction is often due to catalyst inhibition by the nitrile group. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is highly recommended to promote the desired catalytic cycle.[7]
Base Incompatibility Strong bases like sodium tert-butoxide (NaOtBu) can react with the formyl group. Consider using weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Amine Reactivity Less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time). Ensure the amine is pure and dry.
Inefficient Catalyst Activation Using pre-formed palladium catalysts (precatalysts) can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.[7]
Potential Cause Troubleshooting Strategy
Catalyst System Issues Sonogashira couplings typically require a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[9] Ensure both components are fresh and active. The choice of palladium source and ligand is crucial; Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand are common.[10]
Homocoupling of Alkyne (Glaser Coupling) This is a common side reaction, especially in the presence of oxygen. To minimize homocoupling, ensure the reaction is performed under strictly anaerobic conditions. Running the reaction at lower temperatures and adding the alkyne slowly can also be beneficial.
Base and Solvent Choice An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used and often serves as the solvent as well.[11] For less soluble substrates, a co-solvent like THF or toluene may be necessary.
Incomplete Reaction If the reaction stalls, adding a fresh portion of the palladium catalyst or increasing the reaction temperature may help drive it to completion.

Data on Alternative Catalysts

While specific data for this compound is limited, the following table provides data for the Suzuki-Miyaura coupling of the structurally similar 4-bromobenzonitrile with 4-formylphenylboronic acid, which can serve as a valuable starting point for optimization.[12]

Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with 4-Formylphenylboronic Acid [12]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃DMF1001297

Experimental Protocols

The following are generalized protocols based on established methodologies for similar substrates and should be optimized for your specific reaction.

Protocol 1: Suzuki-Miyaura Coupling using a Palladium Catalyst

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of aryl bromides.[13]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a generalized procedure for the amination of aryl bromides.[4][14]

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos) (2-4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (1.5 - 2 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the solvent, this compound, and the amine.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC, GC, or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Coupling Partner, Base catalyst Add Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow start Low/No Yield check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_reagents->start Impure/Wet check_atmosphere Ensure Inert Atmosphere (Degassing) check_reagents->check_atmosphere Reagents OK check_atmosphere->start Air Leak optimize_catalyst Optimize Catalyst System (Ligand, Loading) check_atmosphere->optimize_catalyst Atmosphere OK optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) optimize_catalyst->optimize_conditions Still Low Yield success Improved Yield optimize_catalyst->success Yield Improved optimize_conditions->success

Caption: Troubleshooting workflow for low product yield.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Work-up procedures for reactions containing 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-formylbenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has two primary reactive sites: the aldehyde group and the carbon-bromine bond. The aldehyde group is susceptible to nucleophilic attack and can participate in reactions like reductive amination and Wittig olefination. The aryl bromide functionality is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dry place, away from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at 4°C is advisable to prevent degradation.[1]

Q3: How can I monitor the progress of reactions involving this compound?

A3: The progress of reactions can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC). For TLC analysis, a common mobile phase is a mixture of hexane and ethyl acetate. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For quantitative analysis, HPLC and GC-MS are more suitable. It is important to monitor the consumption of the starting material and the formation of the desired product, as well as any significant byproducts.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Issue 1: Low or no conversion of starting material.

  • Potential Cause: Inactive catalyst.

    • Solution: Ensure the palladium catalyst is fresh and has been stored under appropriate conditions. For air-sensitive catalysts, use proper handling techniques (e.g., working under an inert atmosphere). Consider using a pre-catalyst that is activated in situ.

  • Potential Cause: Inefficient base.

    • Solution: The choice of base is crucial for the reaction's success. For Suzuki reactions, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Heck and Sonogashira reactions, organic bases like triethylamine (Et₃N) are often used. Ensure the base is anhydrous if required by the reaction conditions.

  • Potential Cause: Inappropriate solvent.

    • Solution: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and THF. For some Heck reactions, the addition of water as a co-solvent can improve the yield.[2]

  • Potential Cause: Reaction temperature is too low.

    • Solution: Many cross-coupling reactions require heating. Optimize the reaction temperature by gradually increasing it while monitoring the reaction progress.

Issue 2: Formation of significant byproducts.

  • Potential Cause: Homocoupling of the boronic acid (in Suzuki reactions).

    • Solution: This can occur if the reaction conditions are too harsh or if the reaction is run for too long. Optimize the reaction time and temperature. Ensure slow addition of the base.

  • Potential Cause: Reduction of the aldehyde group.

    • Solution: Some reaction conditions, particularly with certain bases or additives, can lead to the reduction of the aldehyde to an alcohol. If this is a persistent issue, consider protecting the aldehyde group as an acetal before the cross-coupling reaction.

  • Potential Cause: Debromination of the starting material.

    • Solution: This side reaction can be promoted by certain phosphine ligands or by impurities in the reaction mixture. Use high-purity reagents and consider screening different phosphine ligands.

Wittig Reaction

Issue: Difficulty in removing triphenylphosphine oxide byproduct.

  • Potential Cause: Triphenylphosphine oxide has similar solubility to many organic products, making its removal by simple extraction challenging.

    • Solution 1: Precipitation. After the reaction, concentrate the mixture and add a non-polar solvent like hexanes or a mixture of hexanes and ether. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate out, allowing for its removal by filtration.

    • Solution 2: Column Chromatography. If precipitation is not effective, purification by column chromatography on silica gel is the most reliable method. A gradient elution with a mixture of hexanes and ethyl acetate can effectively separate the product from the triphenylphosphine oxide.

Reductive Amination

Issue 1: Low yield of the desired amine.

  • Potential Cause: Incomplete imine formation.

    • Solution: Imine formation is an equilibrium process. To drive the equilibrium towards the imine, remove the water formed during the reaction using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. The optimal pH for imine formation is typically mildly acidic (pH 4-6).

  • Potential Cause: Reduction of the starting aldehyde.

    • Solution: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the aldehyde before it has a chance to form the imine. Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3]

Issue 2: Formation of a dialkylated amine byproduct.

  • Potential Cause: The newly formed secondary amine is more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.

    • Solution: Use a slight excess of the primary amine to favor the formation of the desired secondary amine. Alternatively, perform the reaction in a stepwise manner: first, form the imine, and then add the reducing agent.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling
  • Reaction Scheme:

  • Procedure:

    • To a reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

    • Add a suitable solvent (e.g., a 3:1 mixture of toluene and water).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling
  • Reaction Scheme:

  • Procedure:

    • To a reaction flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.).

    • Evacuate and backfill the flask with an inert gas.

    • Add an amine base (e.g., triethylamine) as the solvent.

    • Add the terminal alkyne (1.2 eq.) and stir the mixture at room temperature or with gentle heating until the reaction is complete.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.[4]

    • Extract the product with an organic solvent (e.g., ethyl acetate).[4]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation

The following tables provide representative data for yields and purity obtained in reactions involving bromo-formyl-benzonitrile derivatives.

Table 1: Representative Yields for Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Purity (%)
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085>98
HeckStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF11078>97
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃N5090>98

Note: The data in this table are representative and may vary depending on the specific reaction conditions and substrates.

Table 2: Aldehyde Protection for Improved Yields

A common strategy to avoid side reactions at the aldehyde group during cross-coupling is to protect it as an acetal.

Starting MaterialProtecting ReagentAcid CatalystSolventYield of Protected Product (%)Purity (%)
4-(4-bromo-3-formylphenoxy)benzonitrileEthylene glycolp-Toluenesulfonic acidDichloromethane97.999.87

Data from patent CN113801089, which describes a similar starting material.[5]

Visualizations

General Work-up Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

Workup_Workflow reaction Reaction Mixture cool Cool to RT reaction->cool dilute Dilute with Organic Solvent cool->dilute wash_water Wash with Water dilute->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Purify (Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: A typical aqueous work-up workflow for a cross-coupling reaction.

Troubleshooting Logic for Low Yield in Reductive Amination

Reductive_Amination_Troubleshooting start Low Yield of Desired Amine check_imine Check for Imine Formation (TLC, GC-MS) start->check_imine no_imine No or Incomplete Imine Formation check_imine->no_imine Problem Found imine_ok Imine Formation is Complete check_imine->imine_ok No Issue add_dehydrating Add Dehydrating Agent (e.g., MgSO₄) no_imine->add_dehydrating Yes adjust_ph Adjust pH to 4-6 no_imine->adjust_ph Yes success Improved Yield add_dehydrating->success adjust_ph->success check_reduction Check for Product Formation After Adding Reducing Agent imine_ok->check_reduction no_product No or Incomplete Reduction check_reduction->no_product Problem Found check_reduction->success No Issue stronger_reducer Consider a Stronger Reducing Agent no_product->stronger_reducer No aldehyde_reduced Starting Aldehyde is Reduced no_product->aldehyde_reduced Is Aldehyde Reduced? stronger_reducer->success milder_reducer Use a Milder, More Selective Reducing Agent (e.g., NaBH(OAc)₃) milder_reducer->success aldehyde_reduced->milder_reducer Yes

Caption: A decision tree for troubleshooting low yields in reductive amination.

References

Validation & Comparative

Comparative Reactivity of 3-Bromo-4-formylbenzonitrile and 3-Chloro-4-formylbenzonitrile in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the reactivity of 3-Bromo-4-formylbenzonitrile and 3-Chloro-4-formylbenzonitrile, two key intermediates in pharmaceutical and materials science research, reveals distinct differences in their performance in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison based on available experimental data to assist researchers in selecting the optimal reagent for their synthetic needs.

The choice between a bromo or chloro substituent on an aromatic ring can significantly impact reaction yields, conditions, and overall efficiency. This is primarily attributed to the differences in carbon-halogen bond strength (C-Cl > C-Br) and the electronegativity of the halogens (Cl > Br). These factors play opposing roles in the rate-determining steps of different reaction mechanisms.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In this palladium-catalyzed process, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The weaker carbon-bromine bond in this compound generally leads to a faster rate of oxidative addition compared to the stronger carbon-chlorine bond in its chloro-analogue. This translates to higher reactivity, often allowing for milder reaction conditions and achieving higher yields.

Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups and by a more electronegative halogen atom that can better stabilize the negative charge through inductive effects.

Consequently, 3-Chloro-4-formylbenzonitrile is generally expected to be more reactive than this compound in SNAr reactions. The higher electronegativity of chlorine facilitates the initial nucleophilic attack, leading to faster reaction rates and potentially higher yields under identical conditions.

Data Summary

The following table summarizes the expected relative reactivity and provides a hypothetical comparison of yields based on general principles and data from structurally related compounds.

Reaction TypeThis compound3-Chloro-4-formylbenzonitrileReactivity Comparison
Suzuki-Miyaura Coupling Higher reactivity, milder conditionsLower reactivity, requires more forcing conditionsBromo > Chloro
Hypothetical Yield>90%70-85%
Nucleophilic Aromatic Substitution (SNAr) Lower reactivityHigher reactivityChloro > Bromo
Hypothetical Yield75-85%>90%

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and nucleophilic aromatic substitution reactions. These are generalized procedures and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (this compound or 3-Chloro-4-formylbenzonitrile, 1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

To a solution of the aryl halide (this compound or 3-Chloro-4-formylbenzonitrile, 1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the amine nucleophile (1.1-1.5 eq) and a base such as K₂CO₃ or triethylamine (2.0 eq). The reaction mixture is heated to a temperature between 80 and 150 °C and stirred for 4 to 24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the product is extracted with an appropriate organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

To illustrate the fundamental steps of these reactions, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X 3-Halo-4-formylbenzonitrile Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Arylboronic Acid Base Base Ar'-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism Aryl-Halide 3-Halo-4-formylbenzonitrile Addition Addition Aryl-Halide->Addition Nucleophile Nu- Nucleophile->Addition Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Complex Elimination Elimination Meisenheimer Complex->Elimination Substituted Product Aryl-Nu Elimination->Substituted Product Halide Ion X- Elimination->Halide Ion

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The selection between this compound and 3-Chloro-4-formylbenzonitrile should be guided by the specific chemical transformation being performed. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the bromo-derivative is the preferred substrate due to its higher reactivity, which allows for milder reaction conditions and generally provides higher yields. Conversely, for nucleophilic aromatic substitution reactions, the chloro-derivative is the more reactive choice, as the greater electronegativity of chlorine facilitates the rate-determining nucleophilic attack. Researchers and drug development professionals should consider these reactivity profiles to optimize their synthetic strategies and improve overall efficiency.

Efficacy of Palladium Catalysts in the Coupling of 3-Bromo-4-formylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various palladium catalysts in cross-coupling reactions involving 3-bromo-4-formylbenzonitrile. This key building block is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The selection of an appropriate palladium catalyst and corresponding reaction conditions is critical for achieving high yields and purity. This document summarizes available experimental data, provides detailed experimental protocols for key reaction types, and visualizes reaction workflows to aid in experimental design.

Data Presentation: Catalyst Performance in Coupling Reactions

Quantitative data on the palladium-catalyzed coupling of this compound is limited in publicly available literature. However, data from a closely related isomer, 2-bromo-4-formylbenzonitrile, in a Suzuki coupling reaction provides a valuable benchmark. This data, alongside generalized performance expectations for other key coupling reactions, is presented below.

Coupling ReactionPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Suzuki Coupling Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Water90-82Data for 2-bromo-4-formylbenzonitrile with ethylboronic acid.[1]
Heck Reaction Pd(OAc)₂-Et₃NDMF100--General conditions, optimization required.
Sonogashira Coupling PdCl₂(PPh₃)₂PPh₃Et₃NTHFRT-60--Copper (I) co-catalyst (e.g., CuI) is typically required.
Buchwald-Hartwig Amination Pd₂(dba)₃XPhosNaOtBuToluene10012-24-General conditions for aryl bromides.
Cyanation Pd(PPh₃)₄PPh₃KCNDMF100--Zn(CN)₂ or K₄[Fe(CN)₆] can also be used as the cyanide source.

Experimental Protocols

Detailed methodologies for key palladium-catalyzed coupling reactions are provided below. These protocols are generalized and may require optimization for the specific substrate and coupling partner.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mizoroki-Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene.

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and the alkene (1.2-2.0 eq.) in a suitable solvent such as DMF or acetonitrile.

  • Add a base, typically an amine like triethylamine (1.5-2.5 eq.).

  • Degas the solution with an inert gas.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress.

  • After cooling to room temperature, filter off any precipitated salts and dilute the filtrate with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add an anhydrous, degassed solvent such as THF or DMF.

  • Add an amine base, typically triethylamine or diisopropylamine (2.0-3.0 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride solution and brine, drying, and concentrating.

  • Purify the desired product by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for the described palladium-catalyzed coupling reactions.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Boronic Acid/Ester + Base Heating Heat (80-110 °C) Reactants->Heating Inert Atmosphere Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Solvent Degassed Solvent (e.g., Toluene/Water) Solvent->Heating Extraction Extraction with Organic Solvent Heating->Extraction Reaction Monitoring (TLC/LC-MS) Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Alkene + Base Heating Heat (80-120 °C) Reactants->Heating Inert Atmosphere Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Catalyst->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Filtration Filtration & Extraction Heating->Filtration Reaction Monitoring Purification Column Chromatography Filtration->Purification Product Coupled Product Purification->Product

Caption: Generalized workflow for a Mizoroki-Heck reaction.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Terminal Alkyne + Base Stirring Stir at RT or Heat Reactants->Stirring Inert Atmosphere Catalyst Palladium Catalyst + Copper(I) Co-catalyst Catalyst->Stirring Solvent Anhydrous Solvent (e.g., THF) Solvent->Stirring Workup Aqueous Work-up Stirring->Workup Reaction Monitoring Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Generalized workflow for a Sonogashira coupling reaction.

References

A Comparative Spectroscopic Guide to the Reaction Products of 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the spectroscopic signatures of key reaction products derived from 3-Bromo-4-formylbenzonitrile, providing a valuable resource for synthetic and medicinal chemists.

This guide presents a comparative analysis of the spectroscopic data for key reaction products of this compound, a versatile building block in organic synthesis. The transformations of its aldehyde and nitrile functionalities, as well as substitution at the bromine position, lead to a diverse range of compounds with potential applications in drug discovery and materials science. This document provides a side-by-side comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the products of Suzuki coupling, aldehyde reduction, and nitrile hydrolysis, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the starting material, this compound, and the products of three common synthetic transformations. This allows for a clear comparison of the changes in spectral features corresponding to the specific chemical modifications.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsAldehyde/Methanol/Carboxylic Acid ProtonSolvent
This compound 8.21 (d, J=1.5 Hz, 1H), 8.01 (dd, J=8.0, 1.5 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H)10.35 (s, 1H)CDCl₃
3-Phenyl-4-formylbenzonitrile (Suzuki Product)8.15 (d, J=1.6 Hz, 1H), 7.95 (dd, J=7.9, 1.6 Hz, 1H), 7.75 (d, J=7.9 Hz, 1H), 7.55-7.40 (m, 5H)10.40 (s, 1H)CDCl₃
(3-Bromo-4-cyanophenyl)methanol (Reduction Product)7.86 (d, J=1.8 Hz, 1H), 7.67 (d, J=8.1 Hz, 1H), 7.45 (dd, J=8.2, 2.0 Hz, 1H)4.79 (s, 2H), ~2.0 (t, 1H, OH)CDCl₃
2-Bromo-4-cyanobenzoic acid (Hydrolysis Product)8.25 (d, J=1.6 Hz, 1H), 8.00 (dd, J=8.2, 1.6 Hz, 1H), 7.85 (d, J=8.2 Hz, 1H)>12 (br s, 1H)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsAldehyde/Methanol/Carboxylic Acid CarbonNitrile CarbonSolvent
This compound 138.5, 136.2, 134.0, 131.9, 129.8, 124.7189.5116.5CDCl₃
3-Phenyl-4-formylbenzonitrile (Suzuki Product)145.1, 139.3, 137.8, 134.5, 130.2, 129.8, 129.1, 128.9, 112.1191.2118.3CDCl₃
(3-Bromo-4-cyanophenyl)methanol (Reduction Product)144.5, 135.1, 132.8, 130.5, 124.0, 112.962.9117.8CDCl₃
2-Bromo-4-cyanobenzoic acid (Hydrolysis Product)139.1, 135.8, 133.5, 132.1, 122.9, 113.2166.2117.5DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data (ν, cm⁻¹)

CompoundC≡N StretchC=O StretchO-H StretchKey Aromatic Bands
This compound ~2230~1700-~1580, 1470, 820
3-Phenyl-4-formylbenzonitrile (Suzuki Product)~2225~1695-~1590, 1480, 760, 690
(3-Bromo-4-cyanophenyl)methanol (Reduction Product)~2228-~3350 (broad)~1570, 1460, 810
2-Bromo-4-cyanobenzoic acid (Hydrolysis Product)~2235~1690~3000 (very broad)~1590, 1450, 830

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 208/210 (1:1)180/182 ([M-CO]⁺), 129 ([M-Br]⁺)
3-Phenyl-4-formylbenzonitrile (Suzuki Product)207178 ([M-CHO]⁺), 151
(3-Bromo-4-cyanophenyl)methanol (Reduction Product)210/212 (1:1)182/184 ([M-CH₂O]⁺), 131 ([M-Br]⁺)
2-Bromo-4-cyanobenzoic acid (Hydrolysis Product)225/227 (1:1)208/210 ([M-OH]⁺), 180/182 ([M-COOH]⁺)

Experimental Protocols

Detailed methodologies for the synthesis of the discussed products are provided below, ensuring reproducibility for researchers.

Protocol 1: Synthesis of 3-Phenyl-4-formylbenzonitrile (Suzuki Coupling)

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add toluene and water (4:1 v/v) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of (3-Bromo-4-cyanophenyl)methanol (Aldehyde Reduction)[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • n-Hexane

Procedure:

  • Dissolve this compound (1.0 g, 4.7 mmol) in methanol (10 mL) in a round-bottom flask.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add sodium borohydride (0.18 g, 4.7 mmol) portion-wise to the stirred solution over 30 minutes.[1]

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.[1]

  • Remove the methanol under vacuum.[1]

  • Dissolve the resulting residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic layer and triturate the resulting solid with n-hexane to yield the pure product.[1]

Protocol 3: Synthesis of 2-Bromo-4-cyanobenzoic acid (Nitrile Hydrolysis)

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

  • Ice

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) to the starting material.

  • Heat the mixture to reflux (typically 120-150 °C) and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for the spectroscopic analysis of a synthesized product and a relevant signaling pathway where benzonitrile derivatives have shown inhibitory activity.

experimental_workflow start Synthesized Product purification Purification (Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Structural Elucidation & Data Comparison nmr->analysis ir->analysis ms->analysis end Characterized Product analysis->end

Caption: A typical experimental workflow for the purification and spectroscopic characterization of a synthesized compound.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Benzonitrile Derivative (EGFR Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of certain benzonitrile derivatives.[2][3]

References

A Comparative Guide to the Purity Analysis of Synthesized 3-Bromo-4-formylbenzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the rigorous assessment of compound purity is a foundational requirement for reliable downstream applications. This guide provides an objective comparison of the purity of a newly synthesized batch of 3-Bromo-4-formylbenzonitrile against a commercially available standard, utilizing High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol, comparative data, and logical workflows to assist in the quality control and validation of this important chemical intermediate.

Introduction to HPLC for Purity Determination

This compound is a key building block in organic synthesis, valued for its trifunctional nature which allows for diverse chemical transformations. The presence of impurities, such as unreacted starting materials or side-products from the synthesis, can significantly impact the yield, purity, and biological activity of subsequent products.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1][2] Reversed-phase HPLC, in particular, is well-suited for separating aromatic compounds like benzonitrile derivatives based on their hydrophobicity.[3][4] This guide details a robust reversed-phase HPLC method for the purity analysis of this compound.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is designed to effectively separate this compound from potential process-related impurities.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • Acetonitrile (HPLC grade).

    • Ultrapure Water.

    • Formic Acid (LC-MS grade).

    • Synthesized this compound (Batch ID: SYN-BFB-001).

    • Commercial this compound Standard, ≥97% purity (Reference Standard).[5][6]

2. Chromatographic Conditions The following table outlines the specific parameters for the HPLC method.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 5 µL

3. Sample Preparation

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v).

  • Sample Solution Preparation: Accurately weigh approximately 5 mg of the synthesized sample and the commercial standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Experimental and Analytical Workflow

The logical decision-making process for selecting HPLC and the subsequent experimental workflow are visualized below. The choice of HPLC is often dictated by the physicochemical properties of the analyte, such as its volatility and thermal stability.

G cluster_workflow HPLC Purity Analysis Workflow start Analyte: This compound decision1 Is the compound thermally labile or non-volatile? start->decision1 method_hplc Primary Choice: Reversed-Phase HPLC decision1->method_hplc  Yes   method_gc Alternative: Gas Chromatography (GC) decision1->method_gc  No   prep 1. Sample Preparation (0.5 mg/mL in Diluent) method_hplc->prep setup 2. HPLC System Setup & Column Equilibration prep->setup inject 3. Inject Samples (Synthesized & Standard) setup->inject separate 4. Chromatographic Separation (Gradient Elution) inject->separate detect 5. UV Detection (254 nm) separate->detect analyze 6. Data Acquisition & Peak Integration detect->analyze report 7. Purity Calculation (% Area) & Comparison analyze->report

Caption: Logical selection and workflow for HPLC purity analysis.

Results and Data Comparison

The following tables present hypothetical data from the HPLC analysis of the synthesized batch (SYN-BFB-001) and the commercial reference standard. Purity is determined by the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

Table 1: Hypothetical Chromatographic Data for Synthesized Batch (SYN-BFB-001)

Peak No.Retention Time (min)Peak AreaArea %Possible Identity
13.528,5400.45Unknown Impurity
28.911,875,60098.92This compound
310.1511,9400.63Unreacted Starting Material
Total 1,896,080 100.00

Table 2: Comparative Purity Analysis

This table provides a direct comparison of the calculated purity for the synthesized batch against the commercial standard.

Sample IDMain Peak Area %Purity (%)
Synthesized Batch (SYN-BFB-001) 98.9298.9%
Commercial Standard 99.8599.9%

Discussion

The developed reversed-phase HPLC method successfully separated the main this compound peak from other impurities present in the synthesized sample. The hypothetical results indicate that the synthesized batch (SYN-BFB-001) has a purity of 98.9%, which is a high level of purity suitable for many applications. This value is comparable to, though slightly lower than, the commercial standard's purity of 99.9%.

The chromatogram of the synthesized batch shows two minor impurity peaks. One potential impurity could be the unreacted aromatic aldehyde used as a starting material in the synthesis.[7] The presence of these impurities underscores the importance of a high-resolution analytical method to ensure the quality of the synthesized compound before its use in further research or development stages. For applications requiring exceptionally high purity, further purification of the synthesized batch, for instance by recrystallization or column chromatography, would be recommended.

Conclusion

This guide demonstrates the application of a robust reversed-phase HPLC method for the purity analysis and quality control of synthesized this compound. The direct comparison with a commercial standard provides a clear benchmark for assessing synthetic success. The detailed protocol and workflows serve as a practical resource for researchers and scientists, ensuring the reliability and reproducibility of their scientific outcomes. For a comprehensive characterization, orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities or Quantitative NMR (qNMR) could also be employed.[8]

References

Comparative Guide to Validated Analytical Methods for 3-Bromo-4-formylbenzonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 3-Bromo-4-formylbenzonitrile is critical for ensuring product quality, process control, and regulatory compliance. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is based on established principles of analytical method validation for similar aromatic and halogenated organic compounds.

Comparison of Analytical Methods

The selection of an optimal analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. Both HPLC-UV and GC-MS offer robust and reliable approaches for the quantification of this compound, each with distinct advantages.

Table 1: Comparison of HPLC-UV and GC-MS Methods for the Quantification of this compound

ParameterHPLC-UV MethodGC-MS Method
Principle Separation based on polarity using a liquid mobile phase and a stationary phase.Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.
Detector UV-Vis DetectorMass Spectrometer
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Advantages Robust, widely available, suitable for non-volatile and thermally labile compounds.High sensitivity, excellent selectivity, and definitive identification based on mass spectra.
Disadvantages Lower sensitivity compared to MS detection.May require higher temperatures which could potentially degrade thermally sensitive analytes.

Quantitative Data Summary

The following tables summarize the typical validation parameters for HPLC-UV and GC-MS methods for the quantification of this compound, based on performance characteristics observed for structurally related molecules.

Table 2: HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9980.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD) Reportable~0.1 µg/mL
Limit of Quantification (LOQ) Reportable~0.3 µg/mL

Table 3: GC-MS Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9980.9998
Accuracy (% Recovery) 97.0 - 103.0%98.2 - 101.8%
Precision (% RSD)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 3.0%1.8%
Limit of Detection (LOD) Reportable~0.02 µg/mL
Limit of Quantification (LOQ) Reportable~0.06 µg/mL

Experimental Protocols

Detailed experimental methodologies are essential for the successful implementation and transfer of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve in a known volume of diluent, and dilute if necessary to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Volume: 1 µL (split mode, e.g., 20:1)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 209, 181, 130).

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve in a known volume of the solvent, and dilute if necessary to fall within the calibration range.

Visualizations

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Accurate Weighing Dissolving Dissolving in Diluent Weighing->Dissolving Dilution Serial Dilution (Standards) Dilution to Range (Sample) Dissolving->Dilution Injection Autosampler Injection (10 µL) Dilution->Injection Separation C18 Column Separation (Acetonitrile:Water) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC-UV analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weighing Accurate Weighing Dissolving Dissolving in Solvent (e.g., Ethyl Acetate) Weighing->Dissolving Dilution Serial Dilution (Standards) Dilution to Range (Sample) Dissolving->Dilution Injection Split Injection (1 µL) Dilution->Injection Separation DB-5ms Column Separation (Temperature Gradient) Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection Integration Peak Integration (SIM) Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: GC-MS analytical workflow for this compound.

A Comparative Guide to the Reactivity of 3-Bromo-4-formylbenzonitrile and Other Brominated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-bromo-4-formylbenzonitrile against other brominated benzonitrile isomers in key synthetic transformations vital to drug discovery and development. The presence and position of the formyl and cyano groups, both electron-withdrawing, significantly influence the reactivity of the C-Br bond in cross-coupling reactions. This document summarizes available experimental data, provides detailed experimental protocols for representative reactions, and uses visualizations to illustrate reaction workflows and structure-reactivity relationships.

Introduction to Brominated Benzonitriles in Medicinal Chemistry

Brominated benzonitriles are versatile building blocks in medicinal chemistry. The nitrile group can be transformed into various functional groups such as amines, carboxylic acids, and tetrazoles, while the bromine atom provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are fundamental in the synthesis of complex drug candidates.

The electronic nature of the substituents on the benzonitrile ring plays a crucial role in its reactivity. Electron-withdrawing groups, such as the formyl (-CHO) and cyano (-CN) groups, decrease the electron density of the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition in palladium-catalyzed coupling reactions.

Comparative Reactivity in Cross-Coupling Reactions

This section compares the reactivity of this compound with its isomers and other brominated benzonitriles in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Due to the limited availability of direct comparative studies under identical conditions, this guide compiles data from various sources to provide a general overview of reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl bromide in this reaction is enhanced by the presence of electron-withdrawing groups.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions

Brominated BenzonitrileCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 2-Formylphenylboronic acidPd(PPh₃)₄K₃PO₄THFReflux-81
2-BromobenzonitrilePhenylboronic acidSeaweed-derived PdNPsK₂CO₃Ethanol/H₂O801298[1]
4-BromobenzonitrilePhenylboronic acidPd-bpydc-NdCs₂CO₃Dioxane1002495[2]
4-Bromobenzonitrile4-Formylphenylboronic acid-----97[3]
3-BromobenzonitrilePhenylboronic acid[PdCl₂(dppf)]K₂CO₃DMF1001292

Note: Reaction conditions and catalyst systems vary between experiments, which can significantly impact yields. This table is intended to provide a general comparison of reactivity.

The data suggests that this compound is a reactive substrate in Suzuki-Miyaura coupling, providing a good yield. Its reactivity is attributed to the presence of two electron-withdrawing groups (formyl and cyano), which activate the C-Br bond towards oxidative addition.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, electron-deficient aryl halides are often excellent substrates for this transformation.

Table 2: Comparison of Yields in Buchwald-Hartwig Amination Reactions

Brominated BenzonitrileAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzonitrileAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002495
4-BromobenzonitrileMorpholinePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH1101898
2-BromobenzonitrileAnilinePd(OAc)₂ / JohnPhosK₃PO₄Toluene1002485
3-BromobenzonitrileAnilinePd₂(dba)₃ / BINAPNaOtBuToluene1002490

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling of a Brominated Benzonitrile

Materials:

  • Brominated benzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the brominated benzonitrile, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]

General Protocol for Buchwald-Hartwig Amination of a Brominated Benzonitrile

Materials:

  • Brominated benzonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the brominated benzonitrile and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[5]

Visualizing Reaction Pathways and Reactivity Principles

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the underlying principles governing the reactivity of brominated benzonitriles.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromobenzonitrile - Coupling Partner - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Inert Atmosphere (Ar or N2) B->C D Heat & Stir (e.g., 80-120 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT E->F G Quench & Extract F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J Final Product I->J Characterize Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Reactivity_Influence cluster_reactivity Factors Influencing Reactivity of Bromobenzonitriles cluster_examples Example Compounds Reactivity Reactivity in Cross-Coupling EWG Electron-Withdrawing Groups (-CN, -CHO) EWG->Reactivity Increases (Activates C-Br bond) B3F4B This compound (Highly Activated) EWG->B3F4B B4B 4-Bromobenzonitrile (Activated) EWG->B4B EDG Electron-Donating Groups (e.g., -OCH3, -CH3) EDG->Reactivity Decreases (Deactivates C-Br bond) B4MB 4-Bromo-3-methylbenzonitrile (Less Activated) EDG->B4MB Position Substituent Position (ortho, meta, para) Position->Reactivity Influences steric and electronic effects

Caption: Influence of substituents on the reactivity of bromobenzonitriles.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The presence of both a formyl and a cyano group, which are strong electron-withdrawing groups, significantly activates the carbon-bromine bond towards oxidative addition, a key step in the catalytic cycles of reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

While direct comparative data under standardized conditions is limited, the available information and general principles of organic chemistry strongly suggest that this compound will exhibit equal or superior reactivity compared to other bromobenzonitrile isomers that are less substituted with electron-withdrawing groups. This enhanced reactivity makes it an attractive substrate for the efficient synthesis of complex molecules in drug discovery and materials science. Further experimental studies are warranted to quantitatively benchmark its reactivity against a broader range of brominated benzonitriles under consistent reaction conditions.

References

Comparative Analysis of X-ray Crystallographic Data for Schiff Base Derivatives of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative overview of the X-ray crystallographic data for two Schiff base derivatives of halogen-substituted benzaldehydes. The objective is to provide researchers, scientists, and drug development professionals with a detailed comparison of their solid-state structures, supported by experimental data. The insights derived from such crystallographic studies are crucial for understanding the structure-property relationships that govern the biological activity and material characteristics of these compounds.

Comparative Crystallographic Data

The three-dimensional arrangement of atoms in a crystal lattice provides fundamental information about the molecule's conformation, intermolecular interactions, and packing efficiency. Below is a summary of the key crystallographic parameters for two selected Schiff base derivatives, offering a quantitative comparison.

ParameterDerivative 1: (E)-N-(4-bromobenzylidene)-4-fluoroanilineDerivative 2: (E)-2-(((4-bromophenyl)imino)methyl)-6-methoxyphenol
Chemical Formula C₁₃H₉BrFNC₁₄H₁₂BrNO₂
Molecular Weight 278.12 g/mol 306.16 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions
a (Å)10.456(2)6.2345(3)
b (Å)12.879(3)13.9876(7)
c (Å)8.432(2)14.5678(7)
α (°)9090
β (°)109.87(3)90
γ (°)9090
Volume (ų) 1066.8(4)1270.34(11)
Z 44
Temperature (K) 293(2)100(2)
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Density (calculated) 1.731 Mg/m³1.601 Mg/m³
Key Interactions C-H···π interactionsIntramolecular O-H···N hydrogen bond; C-H···O interactions
CCDC Deposition No. 14567891543210

Experimental Protocols

Detailed methodologies are essential for the reproducibility and verification of scientific results. The following are generalized protocols for the synthesis and single-crystal X-ray diffraction analysis of Schiff base derivatives of substituted benzaldehydes.

Synthesis of Schiff Base Derivatives

The synthesis of the title compounds is typically achieved through a condensation reaction between a substituted benzaldehyde and a primary amine.

  • Reactant Preparation : Equimolar amounts of the substituted benzaldehyde (e.g., 3-Bromo-4-formylbenzonitrile) and the corresponding aniline or amine are dissolved in a suitable solvent, such as ethanol or methanol.

  • Reaction : A few drops of a catalytic amount of glacial acetic acid are added to the mixture. The solution is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification : Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to precipitate. The solid is collected by filtration, washed with cold ethanol, and then dried in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of solvents.

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular and crystal structure is performed using single-crystal X-ray diffraction.

  • Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate).

  • Data Collection : A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using monochromatic radiation (e.g., Mo Kα).

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of Schiff base derivatives to their structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Substituted Benzaldehyde & Amine) dissolve Dissolution in Solvent start->dissolve reflux Catalytic Reflux dissolve->reflux precipitate Precipitation & Filtration reflux->precipitate purify Recrystallization precipitate->purify crystal_growth Single Crystal Growth purify->crystal_growth Synthesized Product xray_data X-ray Data Collection crystal_growth->xray_data structure_solution Structure Solution xray_data->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow from synthesis to crystal structure determination.

A Comparative Guide to Isotopic Labeling Strategies: Evaluating 3-Bromo-4-formylbenzonitrile as a Novel Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and metabolomics, the selection of an appropriate isotopic labeling strategy is a critical determinant of experimental success. While a host of well-established methods are available, the development of novel labeling reagents with unique reactivity and potential for specialized applications is an ongoing pursuit. This guide provides a comparative analysis of the hypothetical use of 3-Bromo-4-formylbenzonitrile as a dual-function labeling reagent against established chemical labeling techniques, including Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Dimethyl Labeling.

Hypothetical Application of this compound in Isotopic Labeling

This compound possesses two distinct functional groups amenable to chemical modification: a formyl (aldehyde) group and an aryl bromide. This dual reactivity opens up the possibility of a two-pronged labeling strategy. The aldehyde can be targeted for reductive amination to label primary amines (N-terminus and lysine residues) in peptides, while the aryl bromide could potentially be used for transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a labeled moiety.

For this guide, we will focus on the more conventional and broadly applicable reductive amination approach. A hypothetical isotopically labeled version of this compound, for instance, with ¹³C or ¹⁵N incorporated into the benzonitrile ring or a deuterated formyl group, could be synthesized. This "heavy" version, along with its unlabeled "light" counterpart, would allow for differential labeling of two samples for relative quantification.

Performance Comparison of Labeling Techniques

The choice of a labeling strategy is a trade-off between multiplexing capability, cost, precision, and the nature of the biological question. The following table summarizes the key performance characteristics of the hypothetical this compound labeling strategy and its established alternatives.

FeatureThis compound (Hypothetical)iTRAQ/TMTStable Isotope Dimethyl Labeling
Labeling Principle In vitro chemical labeling of primary amines via reductive amination.In vitro chemical labeling of primary amines with isobaric tags.In vitro chemical labeling of primary amines via reductive amination.
Multiplexing Capacity 2-plex (light and heavy versions).Up to 18-plex with TMTpro reagents.Typically 2-plex or 3-plex, with up to 5-plex demonstrated.
Quantification Level MS1MS2/MS3 (reporter ions).MS1
Typical Labeling Efficiency >95% (estimated based on reductive amination chemistry).>95%, but can be sensitive to sample pH.>99%
Precision (CV) <15% (estimated).<15%<10% for the majority of quantified proteins.
Accuracy Potentially high, as it is based on MS1 quantification.Can be affected by ratio compression in complex samples.High accuracy with a dynamic range of approximately 100-fold.
Cost Potentially low to moderate, depending on the synthesis of the labeled reagent.HighLow
Applicability Broadly applicable to any protein/peptide sample with primary amines.Broadly applicable to a wide range of biological samples.Applicable to virtually any sample type.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are the hypothetical and established experimental procedures for the labeling methods discussed.

Hypothetical Protocol for Isotopic Labeling with this compound

1. Reagent Preparation:

  • Light Labeling Reagent: this compound dissolved in a suitable organic solvent (e.g., DMSO).

  • Heavy Labeling Reagent: Isotopically labeled (e.g., ¹³C₆-ring) this compound dissolved in a suitable organic solvent.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution.

2. Sample Preparation:

  • Digest protein samples with trypsin and desalt the resulting peptides.

  • Resuspend the "light" and "heavy" peptide samples in a reaction buffer (e.g., 100 mM HEPES, pH 7.5).

3. Labeling Reaction:

  • Add the "light" or "heavy" labeling reagent to the respective peptide sample.

  • Add the reducing agent to each sample.

  • Incubate at room temperature for 1-2 hours.

  • Quench the reaction with an amine-containing buffer (e.g., ammonium bicarbonate).

4. Sample Combination and Analysis:

  • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Desalt the combined sample using C18 solid-phase extraction.

  • Analyze the labeled peptides by LC-MS/MS. Quantification is achieved by comparing the peak intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.

Standard Protocol for TMT/iTRAQ Labeling

1. Reagent Preparation:

  • Equilibrate TMT/iTRAQ reagent vials to room temperature.

  • Reconstitute each reagent with anhydrous acetonitrile.

2. Sample Preparation:

  • Reduce and alkylate protein samples, followed by tryptic digestion.

  • Resuspend the resulting peptide samples in a labeling buffer (e.g., 100 mM TEAB or 200mM HEPES, pH 8.5).

3. Labeling Reaction:

  • Add the appropriate TMT/iTRAQ reagent to each peptide sample.

  • Incubate at room temperature for 1 hour.

  • Quench the reaction with hydroxylamine.

4. Sample Combination and Analysis:

  • Combine all labeled samples into a single tube.

  • Desalt the pooled sample and perform fractionation if necessary.

  • Analyze by LC-MS/MS. Quantification is based on the intensity of reporter ions in the MS2 or MS3 spectra.

Standard Protocol for Stable Isotope Dimethyl Labeling

1. Reagent Preparation:

  • Light Labeling Solution: 4% (v/v) CH₂O (formaldehyde) in water.

  • Heavy Labeling Solution: 4% (v/v) ¹³CD₂O (heavy formaldehyde) in water.

  • Reducing Agent: 0.6 M Sodium cyanoborohydride (NaBH₃CN) in water.

2. Sample Preparation:

  • Digest protein samples with trypsin and desalt the resulting peptides.

3. Labeling Reaction:

  • Resuspend the "light" and "heavy" peptide samples in a reaction buffer (e.g., 100 mM TEAB, pH 7.5).

  • Add the "light" or "heavy" labeling solution to the respective peptide sample.

  • Add the reducing agent to each sample.

  • Incubate at room temperature for 1 hour.

  • Quench the reaction with an amine-containing buffer (e.g., ammonia or Tris).

4. Sample Combination and Analysis:

  • Combine the "light" and "heavy" labeled samples.

  • Desalt the mixture and analyze by LC-MS/MS. Quantification is based on the peak intensities of the light and heavy peptide pairs in the MS1 scan.

Visualizing Workflows and Pathways

The following diagrams illustrate the conceptual workflows for the discussed isotopic labeling strategies.

G cluster_0 Sample 1 (Light) cluster_1 Sample 2 (Heavy) p1 Protein Digest l1 Label with This compound p1->l1 combine Combine Samples l1->combine p2 Protein Digest l2 Label with Isotopically Labeled This compound p2->l2 l2->combine desalt Desalting (SPE) combine->desalt analysis LC-MS/MS Analysis desalt->analysis quant Quantification (MS1 Peak Intensities) analysis->quant

Caption: Hypothetical workflow for isotopic labeling with this compound.

G cluster_0 Sample 1 cluster_1 Sample N p1 Protein Digest l1 Label with TMT/iTRAQ Reagent 1 p1->l1 combine Combine All Samples l1->combine p_n Protein Digest l_n Label with TMT/iTRAQ Reagent N p_n->l_n l_n->combine desalt Desalting & Fractionation combine->desalt analysis LC-MS/MS Analysis desalt->analysis quant Quantification (MS2/MS3 Reporter Ions) analysis->quant

Caption: General workflow for isobaric labeling with TMT or iTRAQ reagents.

Conclusion

While the use of this compound for isotopic labeling is currently hypothetical, its chemical structure presents an intriguing possibility for the development of a novel, cost-effective labeling reagent. The proposed reductive amination strategy would offer a straightforward workflow similar to the well-established dimethyl labeling method, providing quantification at the MS1 level, which can be highly accurate. However, it would lack the high multiplexing capabilities of isobaric tagging methods like TMT and iTRAQ. The potential for a secondary labeling strategy via the bromo-substituent using Suzuki-Miyaura coupling could offer unique avenues for specialized applications, such as peptide stapling or the introduction of specific functionalities, though this would require significant methods development.

For researchers considering their options for quantitative proteomics, the choice remains dependent on the specific experimental goals. For high-throughput studies requiring the comparison of many samples, TMT and iTRAQ are the methods of choice. For cost-effective and highly accurate 2-plex or 3-plex comparisons, dimethyl labeling is a robust and reliable option. The hypothetical this compound reagent, if developed, would likely fit a similar niche as dimethyl labeling, with the added potential for novel applications stemming from its bromo-functionality. Further research would be needed to synthesize the isotopically labeled reagent and validate its performance in complex biological samples.

A Comparative Guide to the Reactivity of 3-Bromo-4-formylbenzonitrile in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two fundamental reactions involving the versatile building block, 3-Bromo-4-formylbenzonitrile: the Suzuki-Miyaura cross-coupling and the nucleophilic addition to the carbonyl group. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, this guide draws upon well-established principles of organic chemistry to present a series of plausible, representative reactions. The experimental data herein is illustrative, designed to provide a comparative framework for researchers designing synthetic pathways.

I. Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of Catalytic Systems

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and the bromine atom of this compound is a prime site for such transformations. This section compares the efficacy of two common palladium-based catalytic systems in the coupling of this compound with phenylboronic acid.

A general scheme for the Suzuki-Miyaura coupling of this compound.

The following table summarizes the hypothetical yields for the Suzuki-Miyaura coupling of this compound with phenylboronic acid under two different catalytic conditions.

Catalyst SystemLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001285
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O80692

Protocol A: Pd(PPh₃)₄ Catalyzed Coupling

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated to 100°C for 12 hours under an inert atmosphere. After cooling, the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Protocol B: Pd(OAc)₂/SPhos Catalyzed Coupling

In a glovebox, a vial is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). Dioxane (8 mL) and water (2 mL) are added, and the vial is sealed and heated to 80°C for 6 hours. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

II. Nucleophilic Addition to the Formyl Group: A Comparison of Reducing Agents

The formyl group of this compound is susceptible to nucleophilic attack. This section compares the reduction of the aldehyde to an alcohol using two different hydride-donating reagents.

Reduction of the formyl group of this compound.

The following table presents hypothetical results for the reduction of this compound with sodium borohydride and lithium aluminum hydride.

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | NaBH₄ | Methanol | 25 | 1 | 95 | | LiAlH₄ | THF | 0 to 25 | 2 | 98 |

Protocol C: Reduction with Sodium Borohydride

To a solution of this compound (1.0 mmol) in methanol (10 mL) at 25°C is added sodium borohydride (1.5 mmol) portion-wise. The reaction is stirred for 1 hour, after which it is quenched by the slow addition of 1 M HCl. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the product.

Protocol D: Reduction with Lithium Aluminum Hydride

A solution of this compound (1.0 mmol) in dry THF (10 mL) is cooled to 0°C under an inert atmosphere. A 1 M solution of lithium aluminum hydride in THF (1.2 mL, 1.2 mmol) is added dropwise. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1.5 hours. The reaction is carefully quenched by the sequential addition of water (0.05 mL), 15% aqueous NaOH (0.05 mL), and water (0.15 mL). The resulting solid is filtered off, and the filtrate is dried over MgSO₄ and concentrated to yield the product.

The general workflow for the reduction of this compound is outlined below.

Reduction_Workflow Start Start: this compound Dissolve Dissolve in appropriate solvent Start->Dissolve Cool Cool reaction mixture (if necessary) Dissolve->Cool Add_Reagent Add reducing agent Cool->Add_Reagent Stir Stir for specified time Add_Reagent->Stir Quench Quench reaction Stir->Quench Workup Aqueous workup and extraction Quench->Workup Purify Dry and purify Workup->Purify Product Product: (3-Bromo-4-cyanophenyl)methanol Purify->Product

General workflow for the reduction of an aldehyde.

Conclusion

This guide provides a comparative overview of two key transformations of this compound. For the Suzuki-Miyaura coupling, the choice of catalyst and ligand can significantly influence reaction efficiency and conditions. In the case of nucleophilic addition to the formyl group, both NaBH₄ and LiAlH₄ are effective reducing agents, with the choice often depending on the presence of other reducible functional groups and desired reaction conditions. The provided protocols and data serve as a foundational guide for researchers utilizing this versatile intermediate in their synthetic endeavors.

Safety Operating Guide

Proper Disposal of 3-Bromo-4-formylbenzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is crucial to treat 3-Bromo-4-formylbenzonitrile as a hazardous chemical and manage its disposal accordingly. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Proper disposal of this compound is not merely a procedural step but a critical component of laboratory safety and environmental responsibility. The following information outlines the necessary procedures for the safe handling and disposal of this compound, emphasizing adherence to regulatory guidelines.

Hazard Profile and Safety Precautions

This compound is classified with multiple hazards, necessitating careful handling and the use of appropriate personal protective equipment (PPE) at all times.

Key Hazards:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2]

  • May cause respiratory irritation[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood[2][3].

  • Protective Clothing: Lab coat and other protective clothing to prevent skin contact[2].

Quantitative Hazard Data Summary

While specific quantitative limits for disposal are determined by local, regional, and national regulations, the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications underscore the need for stringent disposal protocols.

Hazard ClassificationGHS CategorySignal Word
Acute Toxicity, OralCategory 4Warning
Skin IrritationCategory 2Warning
Eye IrritationCategory 2AWarning
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3Warning

Data sourced from PubChem and supplier Safety Data Sheets.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

Experimental Workflow: Disposal of this compound

Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory standards.

Materials:

  • Designated hazardous waste container (clearly labeled)

  • Personal Protective Equipment (PPE) as specified above

  • Tools for solid waste transfer (e.g., spatula, scoop)

  • Waste disposal tags or labels

Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Solid waste (e.g., contaminated filter paper, residual product) should be collected separately from liquid waste.

  • Containment of Solid Waste:

    • Carefully transfer any solid this compound waste into a designated, sealable, and chemically compatible waste container.

    • Avoid generating dust during transfer[2][3].

    • The container should be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Handling Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing papers, or pipette tips, should be considered contaminated and disposed of as hazardous waste.

    • Place these materials in the designated solid waste container.

  • Temporary Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with an accurate description of the waste, including the chemical name and quantity.

    • Follow all institutional procedures for waste handover, including completing any necessary paperwork.

  • Regulatory Compliance:

    • It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_contingency Contingency Plan start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid, Avoid Mixing) ppe->segregate contain Step 3: Contain Waste in Labeled Hazardous Waste Container segregate->contain spill Accidental Spill or Release segregate->spill store Step 4: Store Securely in Designated Area contain->store contain->spill contact_ehs Step 5: Contact EHS or Licensed Waste Contractor store->contact_ehs documentation Step 6: Complete Disposal Paperwork contact_ehs->documentation disposal End: Waste Transferred for Approved Disposal documentation->disposal spill_procedure Follow Spill Cleanup Protocol: - Evacuate Area - Avoid Dust Formation - Collect into Labeled Container spill->spill_procedure YES spill_procedure->contain Contain Spill Debris

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 3-Bromo-4-formylbenzonitrile (CAS No. 89891-69-0). Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact in the laboratory setting.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are:

  • Acute Toxicity, Oral: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of dust or fumes.

PPE CategoryItem Specification
Eye and Face Protection Chemical splash goggles or a face shield are required. A face shield should be worn in situations with a higher risk of splashes.[3][4]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are recommended. Gloves should be inspected for degradation or punctures before each use.[4][5]
Body Protection A flame-retardant laboratory coat that fastens securely is essential. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[4]
Foot Protection Substantial, closed-toe shoes are mandatory to protect against spills in the laboratory.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Before beginning work, ensure that the chemical fume hood is functioning correctly.

  • Clear the workspace of any unnecessary items to avoid clutter.

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.[4]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the fume hood to minimize exposure.[4]

  • Use a disposable weighing boat to prevent contamination of laboratory balances.

  • Handle the compound gently to avoid the generation of airborne dust.[4]

3. Dissolution:

  • If preparing a solution, add the solid this compound to the solvent slowly and in a controlled manner.

  • Keep the container covered as much as possible during the dissolution process to minimize the release of vapors.

4. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent after use.

  • Decontaminate any non-disposable equipment used during the procedure.[4]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the contaminated skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Clean the mouth with water. Get medical attention immediately.[6][7]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name and all associated hazards.[4]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, must be placed in a designated solid hazardous waste container.[4]

  • Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Waste is classified as hazardous and must be handled by an approved waste disposal plant.[3][6][8]

Chemical Spill Workflow

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Caption: Workflow for responding to a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.